Anticancer agent 109
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(3Z)-5-hydroxy-4,6-dimethyl-3-(quinolin-2-ylmethylidene)-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-10-16-14(19(24)22-18(16)20-11(2)17(10)23)9-13-8-7-12-5-3-4-6-15(12)21-13/h3-9,23H,1-2H3,(H,20,22,24)/b14-9- |
InChI Key |
CSKXBCHNPARCGH-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/C(=O)NC2=NC(=C1O)C |
Canonical SMILES |
CC1=C2C(=CC3=NC4=CC=CC=C4C=C3)C(=O)NC2=NC(=C1O)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Anticancer Agent 109: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 109, also identified as Antitumor agent-109 and compound 6-15, is an investigational small molecule inhibitor with demonstrated cytotoxic effects across a range of human cancer cell lines.[1][2][3] This document provides a comprehensive analysis of the agent's core mechanism of action, supported by preclinical data. The primary mode of action for this compound is the targeted inhibition of the Gas6-Axl signaling axis, a critical pathway in cell survival and proliferation.[1][2] This inhibition leads to the downstream suppression of the PI3K/Akt pathway, culminating in cell cycle arrest and apoptosis in cancer cells. This guide consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
The discovery and development of targeted therapies represent a significant advancement in oncology. This compound has emerged as a promising candidate due to its specific inhibition of the Gas6-Axl signaling pathway. This pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and therapeutic resistance. By targeting this axis, this compound offers a potential therapeutic strategy for tumors dependent on this signaling cascade. This whitepaper will delve into the molecular mechanism, present key preclinical findings, and provide detailed methodologies for the experiments that form the basis of our current understanding of this agent.
Quantitative Data Summary
The in vitro cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 48-hour incubation period, are presented below.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Value not specified in search results |
| PANC-1 | Pancreatic Carcinoma | Value not specified in search results |
Note: While the search results mention that IC50 values have been determined for these cell lines, the specific numerical values are not provided.
In vivo studies using xenograft models in nude mice have also demonstrated the antitumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Outcome |
| A549 Xenograft | 1 mg/kg or 3 mg/kg, intraperitoneal injection, six times a week for 31 days | Significant reduction in tumor size and weight. 1 mg/kg promoted tumor regression to approximately a quarter of the original size. The 3 mg/kg dose resulted in smaller tumors, but did not eliminate them. |
| PANC-1 Xenograft | 3 mg/kg, intraperitoneal injection, six times a week for 85 days | Promoted tumor regression to approximately a quarter of the original size. |
Core Mechanism of Action: Inhibition of the Gas6-Axl Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the Gas6-Axl signaling axis. The Axl receptor tyrosine kinase, when activated by its ligand Gas6, initiates a signaling cascade that promotes cell survival, proliferation, and migration. This compound functions by blocking this initial interaction, thereby inhibiting the expression of both Gas6 and Axl.
The downstream consequence of Gas6-Axl inhibition is the suppression of the PI3K/Akt signaling pathway. This is evidenced by a reduction in the phosphorylation of PI3K and Akt. The inactivation of the PI3K/Akt pathway leads to two critical cellular outcomes:
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Cell Cycle Arrest: The agent induces G1 phase arrest in the cell cycle.
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Induction of Apoptosis: The disruption of the pro-survival signaling promotes programmed cell death. Studies have shown that treatment with this compound increases the sub-G1 fraction and promotes late-stage apoptosis in cancer cells.
Caption: this compound inhibits the Gas6-Axl signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2.
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Drug Treatment: A 2X stock solution of this compound is prepared in culture medium. The cells are then treated with various concentrations of the agent. Vehicle control (e.g., DMSO) and untreated control wells are included.
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Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.
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MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the untreated control is calculated to determine the IC50 value.
References
Unveiling Anticancer Agent NK109: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is perpetually evolving, driven by the discovery and development of novel therapeutic agents. Among these, the synthetic benzo[c]phenanthridine alkaloid, NK109, has emerged as a compound of significant interest due to its potent anticancer activities. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of NK109, tailored for professionals in the field of cancer research and drug development.
Discovery and Background
NK109, chemically known as 7-hydroxy-8-methoxy-5-methyl-2,3-methylenedioxybenzo[c]phenanthridinium hydrogensulfate dihydrate, is a synthetic derivative of a class of naturally occurring alkaloids.[1] Unlike many of its counterparts, NK109 has not been isolated from a natural source and is exclusively obtained through chemical synthesis.[1] The initial impetus for its development stemmed from the recognized antitumor properties of related benzo[c]phenanthridinium salts.[1] However, NK109 has demonstrated superior antitumor activity in various assay systems compared to other known compounds in its class.[1]
Total Synthesis of NK109
The total synthesis of NK109 is a multi-step process that has been meticulously outlined in scientific literature. The overall synthetic strategy is presented below, followed by a detailed experimental protocol.
Synthetic Pathway Overview
Caption: Total synthesis workflow for NK109.
Experimental Protocols: Synthesis of NK109
The synthesis of NK109 is achieved through a convergent route, with key steps including the formation of a substituted benzylamine, radical cyclization to construct the core ring system, and subsequent functional group manipulations.
Step 1: Synthesis of the Substituted Benzylamine Intermediate A substituted benzaldehyde is condensed with a naphthylamine derivative, followed by reduction of the resulting imine to yield the corresponding substituted benzylamine.[1]
Step 2: Construction of the Benzo[c]phenanthridine Ring The core tetracyclic ring system is constructed via a radical cyclization reaction of the substituted benzylamine using tri-n-butyltin hydride and a radical initiator such as AIBN.
Step 3: Oxidative Aromatization The cyclized intermediate is then subjected to oxidative aromatization using an oxidizing agent like manganese dioxide (MnO2) to yield the fully aromatic benzo[c]phenanthridine core.
Step 4: Methylation The benzo[c]phenanthridine intermediate is methylated at the nitrogen atom using a suitable methylating agent, such as methyl 2-nitrobenzenesulfonate.
Step 5: Final Deprotection and Hydration The final step involves the deprotection of any protecting groups and subsequent hydration to yield NK109 as the hydrogensulfate dihydrate salt. Purification is typically achieved through recrystallization.
Anticancer Activity of NK109
NK109 has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes its in vitro efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| NB4 | Acute Promyelocytic Leukemia | 30.00 |
| A549 | Lung Cancer | >15 |
| MCF-7 | Breast Cancer | 2.41 ± 0.67 |
| PC-3 | Prostate Cancer | >15 |
Data sourced from multiple studies. Note that the activity can vary based on the assay conditions.
Mechanism of Action
The anticancer effects of NK109 are attributed to its multi-faceted mechanism of action, primarily targeting key enzymes involved in DNA replication and cell signaling.
Inhibition of DNA Topoisomerase II
NK109 is a potent inhibitor of DNA topoisomerase II. It stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This disruption of DNA integrity ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Caption: NK109's inhibition of Topoisomerase II.
Experimental Protocol: Topoisomerase II Inhibition Assay (Decatenation Assay)
The inhibitory effect of NK109 on topoisomerase II can be assessed using a decatenation assay with kinetoplast DNA (kDNA).
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Reaction Setup: Prepare a reaction mixture containing kDNA, purified human topoisomerase IIα, and varying concentrations of NK109 in a suitable assay buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the catenated kDNA network that remains at the origin of the gel.
Interaction with Protein Kinase C
In addition to its effects on topoisomerase II, NK109 has been shown to interact with the C2 domain of protein kinase C alpha (PKCα). It specifically recognizes a PNxxxxP motif within this domain. This interaction can modulate the activity of PKCα, a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Caption: Interaction of NK109 with Protein Kinase Cα.
Experimental Protocol: Protein Kinase C Inhibition Assay
The inhibitory activity of NK109 against PKC can be determined using a variety of commercially available or in-house developed kinase assay kits. A general protocol is outlined below.
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Reaction Components: The assay typically involves a purified PKC isozyme, a specific substrate (e.g., a peptide with a phosphorylation site), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound (NK109).
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Reaction Initiation and Incubation: The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and NK109 at various concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent to sequester the essential Mg²⁺ cofactor.
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Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via phosphocellulose paper binding) and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each NK109 concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Conclusion
NK109 represents a promising synthetic anticancer agent with a well-defined chemical synthesis and a dual mechanism of action targeting both DNA topoisomerase II and protein kinase C. Its potent in vitro activity warrants further investigation, including comprehensive in vivo efficacy and safety studies, to fully elucidate its therapeutic potential in the treatment of cancer. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
Whitepaper: Target Identification and Validation for Anticancer Agent 109
An in-depth technical guide on the target identification and validation of a novel therapeutic candidate.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and subsequent validation of a drug's molecular target are pivotal steps in modern drug discovery and development. This process not only elucidates the mechanism of action but is also critical for predicting efficacy, understanding potential toxicities, and identifying patient populations most likely to respond. This technical guide provides a comprehensive overview of the core methodologies and experimental workflows for the target identification and validation of a novel hypothetical compound, "Anticancer agent 109." It details experimental protocols, presents hypothetical quantitative data in structured tables, and illustrates key processes and pathways using standardized diagrams.
Introduction to Target Identification
The central paradigm of targeted cancer therapy is to exploit specific molecular vulnerabilities of cancer cells. For a novel compound like this compound, which has demonstrated potent anti-proliferative effects in cancer cell lines, identifying its direct molecular target(s) is the foremost step in its development. This process transforms a "black box" compound into a precision tool. The primary goals of target identification are to generate a high-confidence list of candidate proteins that physically interact with the drug and to pinpoint the specific target responsible for its therapeutic effect.
This guide outlines three orthogonal approaches for generating and prioritizing these candidates:
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Chemical Proteomics: Identifies proteins that directly bind to the compound.
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Functional Genomics: Identifies genes essential for the compound's activity.
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Thermal Shift Assays: Measures target engagement within the native cellular environment.
Target Identification Methodologies
Chemical Proteomics using Affinity Chromatography
This technique, a cornerstone of target identification, uses an immobilized version of this compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. Proteins that bind to the drug are captured and subsequently identified using mass spectrometry.
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Bait Preparation:
-
Synthesize a derivative of this compound containing a functional group (e.g., a carboxyl or amino group) suitable for covalent linkage.
-
Covalently couple the derivatized agent to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads coupled with a non-functional linker.
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-
Lysate Preparation:
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Culture a sensitive cancer cell line (e.g., MCF-7) to ~80-90% confluency.
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Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Pull-down:
-
Incubate 5-10 mg of cell lysate with the agent-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with 1 mL of lysis buffer to remove non-specifically bound proteins.
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-
Elution and Analysis:
-
Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.
-
Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel and visualize with Coomassie Brilliant Blue.
-
Excise unique protein bands present in the agent-coupled lane but absent in the control lane.
-
Perform in-gel tryptic digestion and analyze the resulting peptides by LC-MS/MS.
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Identify proteins by searching the MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
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| Rank | Protein ID (UniProt) | Gene Symbol | Peptide Count | Fold Enrichment (Agent vs. Control) | Putative Function |
| 1 | P42345 | MTOR | 42 | 58.2 | Serine/threonine kinase, central regulator of cell growth |
| 2 | P60709 | ACTB | 35 | 1.5 | Cytoskeletal protein (likely non-specific) |
| 3 | Q13541 | FKBP1A | 18 | 35.7 | Peptidyl-prolyl isomerase, binds mTOR |
| 4 | P04637 | TP53 | 12 | 2.1 | Tumor suppressor (likely non-specific) |
| 5 | Q9Y243 | RICTOR | 21 | 25.4 | Component of mTORC2 complex |
Functional Genomics using CRISPR-Cas9 Screens
CRISPR-Cas9 knockout screens can identify genes that, when inactivated, cause cells to become resistant to a drug. This suggests that the protein products of these genes are either the drug's direct target or critical components of the pathway it modulates.
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Cell Line Preparation:
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Generate a stable Cas9-expressing cancer cell line (e.g., HeLa-Cas9) by lentiviral transduction and selection.
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-
Library Transduction:
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Transduce the HeLa-Cas9 cells with a genome-scale sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
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Select transduced cells with puromycin for 48-72 hours.
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-
Drug Treatment:
-
Split the cell population into two arms: a treatment group and a vehicle control group (DMSO). Maintain sufficient cell numbers to ensure library representation (>500 cells per sgRNA).
-
Treat the treatment group with a high concentration of this compound (e.g., IC90) for 14-21 days, replenishing the drug as needed. Culture the control group in parallel.
-
-
Genomic DNA Analysis:
-
Harvest genomic DNA from the surviving cells in both populations.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina NovaSeq).
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-
Data Analysis:
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Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
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Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. Enriched sgRNAs correspond to genes whose knockout confers drug resistance.
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| Rank | Gene Symbol | Gene ID (NCBI) | Resistance Score (Log2 Fold Change) | p-value | Function of Gene Product |
| 1 | MTOR | 2475 | 8.9 | 1.2e-15 | Kinase, target of rapamycin |
| 2 | RPTOR | 57521 | 8.5 | 3.5e-14 | Regulatory protein associated with mTOR |
| 3 | MLST8 | 64223 | 8.2 | 9.1e-14 | Component of mTORC1 and mTORC2 |
| 4 | SLC7A5 | 8140 | 6.1 | 5.4e-9 | Amino acid transporter, upstream of mTOR |
| 5 | RRAGC | 10670 | 5.8 | 8.2e-9 | Rag GTPase, activates mTORC1 |
Target Validation Methodologies
Following the identification of high-confidence candidates (in this case, mTOR is the top hit from orthogonal screens), the next critical phase is validation. This involves experiments designed to prove that engagement of the candidate protein by this compound is directly responsible for the drug's anticancer effects.
In Vitro Biochemical Assay: Kinase Activity
If the top candidate is an enzyme, such as the kinase mTOR, a direct biochemical assay is the gold standard for validation. This experiment tests whether this compound can directly inhibit the protein's enzymatic activity.
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Reagents:
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Recombinant human mTOR protein.
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Substrate: A peptide or protein substrate for mTOR, such as recombinant 4E-BP1.
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ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
-
Procedure:
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Prepare a serial dilution of this compound in DMSO.
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In a 384-well plate, add kinase buffer, the mTOR enzyme, and the 4E-BP1 substrate.
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Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for drug-enzyme binding.
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Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents and a luminometer.
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-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
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| Compound | Target Kinase | IC50 (nM) | Hill Slope |
| This compound | mTOR | 15.2 | 1.1 |
| Control Compound (Rapamycin) | mTOR | 0.5 | 1.0 |
| This compound | PI3Kα | > 10,000 | N/A |
| This compound | AKT1 | > 10,000 | N/A |
Cellular Target Engagement: Western Blotting
Validation at the cellular level is crucial to confirm that the drug engages its target in a biological context and modulates its downstream signaling. For an mTOR inhibitor, this can be assessed by measuring the phosphorylation status of its downstream substrates, such as S6 Kinase (S6K).
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Cell Treatment:
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Plate MCF-7 cells and allow them to adhere overnight.
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Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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-
Analysis:
-
Quantify band intensities and normalize the phospho-S6K signal to the total S6K signal.
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Signaling Pathway Context
The combined data strongly suggest that mTOR is the direct target of this compound. mTOR is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. This compound acts as an mTOR inhibitor, blocking downstream signaling.
Conclusion
This guide outlines a systematic, multi-faceted approach to the identification and validation of a novel anticancer agent's target. Through the integration of chemical proteomics, functional genomics, and biochemical and cellular assays, a robust body of evidence can be assembled. For the hypothetical this compound, the data converge to identify and validate mTOR as its primary molecular target. This knowledge is indispensable for guiding its further preclinical and clinical development, including biomarker strategy and the design of rational combination therapies.
In-Depth Technical Guide: Anticancer Agent 109
Compound Identification: 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole CAS Number: 2097497-16-8 Molecular Formula: C₁₉H₁₅N₃O₂ Molecular Weight: 317.34 g/mol
Chemical Structure
Caption: Chemical structure of Anticancer agent 109.
Core Mechanism of Action: Inhibition of the Gas6-Axl Signaling Axis
This compound is a potent small molecule inhibitor of the Gas6-Axl signaling pathway. This pathway is a critical mediator of cell proliferation, survival, migration, and therapeutic resistance in various cancers. The receptor tyrosine kinase Axl and its ligand, growth arrest-specific 6 (Gas6), are often overexpressed in tumor cells and contribute to malignant progression.
The agent exerts its anticancer effects by inhibiting the expression of both Gas6 and Axl. This leads to the downstream suppression of the PI3K/Akt signaling cascade, evidenced by a reduction in the phosphorylation of PI3K and Akt (p-PI3K and p-AKT). The inhibition of this crucial survival pathway ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Quantitative Biological Activity
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 2.0 ± 1.6 |
| MDA-MB-231 | Breast Cancer | 2.8 ± 2.3 |
| HT-29 | Colon Cancer | 4.6 ± 2.5 |
| DU145 | Prostate Cancer | 1.1 ± 1.2 |
| U937 | Histiocytic Lymphoma | 6.7 ± 1.9 |
| A549 | Lung Cancer | 4.2 ± 1.9 |
| PANC-1 | Pancreatic Cancer | 4.0 ± 0.1 |
Data presented as mean ± standard deviation.
Preclinical In Vivo Efficacy
The antitumor effects of this compound have been demonstrated in xenograft mouse models.
A549 Lung Cancer Xenograft Model: Intraperitoneal administration of this compound at doses of 1 and 3 mg/kg resulted in a significant reduction in tumor volume and weight compared to the control group and the standard-of-care agent, cisplatin.
PANC-1 Pancreatic Cancer Xenograft Model: In a gemcitabine-resistant PANC-1 xenograft model, this compound administered at 3 mg/kg demonstrated a significantly greater antitumor effect than gemcitabine at 50 mg/kg. Notably, while gemcitabine had no significant effect on tumor growth after 30 days, this compound markedly inhibited tumor progression. The survival rate in the group treated with this compound was 100%, compared to 80% in the gemcitabine-treated group.
Experimental Protocols
Synthesis of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole
A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined in the primary literature (Bae, D. et al. Eur J Med Chem 2023, 251: 115274). The general synthetic route involves the condensation of a 4,6-dimethyl-5-hydroxy-7-azaoxindole precursor with a quinoline-2-carboxaldehyde. Researchers should refer to the publication for specific reaction conditions, reagents, and purification methods.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of this compound.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls. Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Western Blot Analysis
This protocol provides a general framework for assessing the effect of this compound on the Gas6-Axl signaling pathway.
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Cell Lysis: Treat cancer cells (e.g., PANC-1) with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
The following is a representative protocol for evaluating the in vivo efficacy of this compound.
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Cell Implantation: Subcutaneously inject 1 x 10⁷ A549 or PANC-1 cells, resuspended in a mixture of culture medium and Matrigel, into the flank of immunodeficient mice (e.g., BALB/c nude mice).
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Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound (e.g., 1 and 3 mg/kg) or vehicle control via intraperitoneal injection according to a defined schedule (e.g., daily or several times a week). For comparison, other groups can be treated with standard-of-care agents like cisplatin or gemcitabine.
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Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.
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Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
Visualizations
Signaling Pathway Diagram
References
In Vitro Anticancer Activity of Anticancer Agent 109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of Anticancer Agent 109, also identified as compound 6-15. This small molecule has emerged as a potent inhibitor of the Gas6-Axl signaling axis, a critical pathway implicated in cancer cell proliferation, survival, and metastasis. This document details the agent's mechanism of action, summarizes its cytotoxic and cytostatic effects on various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antitumor effects by directly inhibiting the Growth Arrest-Specific 6 (Gas6) and its cognate receptor tyrosine kinase, Axl.[1] This inhibition disrupts downstream signaling, most notably the PI3K/Akt pathway. The suppression of this pathway leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across a panel of human cancer cell lines. The following tables summarize the key quantitative data regarding its in vitro activity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 1.1 |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| PANC-1 | Pancreatic Cancer | 4.0 |
| A549 | Lung Cancer | 4.2 |
| HT-29 | Colon Cancer | 4.6 |
| U937 | Histiocytic Lymphoma | 6.7 |
| Data compiled from publicly available information.[1] |
Table 2: Effect of this compound on Apoptosis in PANC-1 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 48 | Data not available | Data not available | Data not available |
| This compound | 10 | 48 | Data not available | Data not available | Data not available |
| Quantitative data for apoptosis induction is reported to be available in Bae D, et al. Eur J Med Chem. 2023 May 5;251:115274.[1] |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | - | 48 | Data not available | Data not available | Data not available | Data not available |
| This compound | 10 | 48 | Data not available | Data not available | Data not available | Data not available |
| Quantitative data for cell cycle arrest is reported to be available in Bae D, et al. Eur J Med Chem. 2023 May 5;251:115274.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the biological processes modulated by this compound and the methods used for its characterization, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic across all wells. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, and a loading control like GAPDH or β-actin). Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Conclusion
This compound is a promising preclinical candidate that demonstrates significant in vitro anticancer activity through the targeted inhibition of the Gas6-Axl signaling pathway. Its ability to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines at low micromolar concentrations highlights its therapeutic potential. The methodologies and data presented in this guide provide a robust framework for further investigation and development of this compound as a novel cancer therapeutic.
References
Unraveling the Therapeutic Potential of Anticancer Agent 109: A Technical Guide to its Interaction with the Gas6-Axl Signaling Pathway
For Immediate Release
A deep dive into the molecular mechanisms of a promising new anticancer agent offers a comprehensive resource for researchers and drug developers. This technical guide details the action of Anticancer agent 109, a potent inhibitor of the Gas6-Axl signaling pathway, a critical mediator of cancer progression, metastasis, and therapeutic resistance.
This whitepaper provides an in-depth analysis of this compound, also identified as compound 6-15, and its targeted inhibition of the Gas6-Axl signaling cascade. The document summarizes key quantitative data, provides detailed experimental methodologies for essential assays, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this novel therapeutic agent.
Core Components and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates significant antitumor activity by targeting the Gas6 (Growth Arrest-Specific 6)-Axl receptor tyrosine kinase axis. The Gas6-Axl pathway is a crucial signaling network frequently dysregulated in a variety of cancers, contributing to cell proliferation, survival, migration, and the development of drug resistance.
The binding of the ligand Gas6 to its receptor Axl triggers the dimerization and autophosphorylation of Axl, initiating a cascade of downstream signaling events. These include the activation of key pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT, which collectively promote cancer cell growth and survival.
This compound exerts its therapeutic effects by inhibiting the expression of both Gas6 and Axl.[1] This dual inhibition effectively shuts down the aberrant signaling, leading to a cascade of anti-cancer effects. Notably, the agent has been shown to suppress the phosphorylation of downstream effectors PI3K and Akt, resulting in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its activity across different cancer cell lines and in preclinical models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 1.1[1] |
| MCF-7 | Breast Cancer | 2.0[1] |
| MDA-MB-231 | Breast Cancer | 2.8[1] |
| PANC-1 | Pancreatic Cancer | 4.0 |
| A549 | Lung Cancer | 4.2 |
| HT-29 | Colon Cancer | 4.6 |
| U937 | Leukemia | 6.7 |
IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Key Outcomes |
| BALB/c-nu mice | A549 xenograft | 1 mg/kg and 3 mg/kg, intraperitoneal injection, 6 times a week for 31 days | Significant reduction in tumor size and weight. |
| BALB/c-nu mice | PANC-1 xenograft | 3 mg/kg, intraperitoneal injection, 6 times a week for 85 days | Significant reduction in tumor size and weight. |
Visualizing the Molecular Interactions and Experimental Processes
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the Gas6-Axl signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
Figure 1: The Gas6-Axl Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Figure 3: General Experimental Workflow.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in their respective complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells. The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Phosphorylated Proteins (p-Axl, p-Akt)
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the Gas6-Axl signaling pathway.
-
Cell Lysis: Cancer cells are seeded in 6-well plates and treated with this compound for the desired time. For experiments involving ligand stimulation, cells are serum-starved and then stimulated with recombinant human Gas6. After treatment, the cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Axl (p-Axl), total Axl, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
In Vivo Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.
-
Animal Housing and Care: Immunocompromised mice (e.g., BALB/c-nu) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Cell Implantation: Cancer cells (e.g., A549 or PANC-1) are harvested, washed, and resuspended in a mixture of PBS and Matrigel. A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group via intraperitoneal injection at the specified dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight between the treated and control groups. Tumor growth inhibition (TGI) is calculated.
Conclusion
This compound represents a promising therapeutic candidate that effectively targets the Gas6-Axl signaling pathway. Its ability to inhibit key drivers of cancer cell proliferation and survival, as demonstrated by the comprehensive data presented in this guide, underscores its potential for further development. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for the scientific community, fostering continued research into this and other novel anticancer agents.
References
The Impact of Anticancer Agent 109 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the potent anticancer agent, Paclitaxel (serving as a model for the designated "Anticancer agent 109"), on the intricate process of cell cycle progression. Paclitaxel is a widely utilized chemotherapeutic agent known for its profound impact on microtubule dynamics, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This document details the molecular mechanisms of action, presents quantitative data on cell cycle distribution and cytotoxicity across various cancer cell lines, and provides detailed experimental protocols for the key assays used to elucidate these effects. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the agent's cellular impact.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often dysregulated, leading to uncontrolled cell proliferation. Consequently, the cell cycle represents a critical target for anticancer therapies.
This compound (modeled by Paclitaxel) is a prime example of a compound that exerts its cytotoxic effects by interfering with the cell cycle. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during mitosis.[1] This stabilization prevents the dynamic instability necessary for normal spindle function, leading to the activation of the spindle assembly checkpoint (SAC) and a prolonged arrest in the M-phase of the cell cycle.[2] This sustained mitotic arrest ultimately triggers apoptotic cell death in cancer cells.[3]
This guide will delve into the quantitative effects of this agent on cell cycle distribution, outline the experimental procedures to measure these effects, and illustrate the key signaling pathways involved.
Quantitative Effects on Cell Proliferation and Cell Cycle Progression
The efficacy of an anticancer agent is quantified by its ability to inhibit cell proliferation and induce cell cycle arrest. The following tables summarize the cytotoxic effects (IC50 values) and the impact on cell cycle phase distribution of Paclitaxel in various cancer cell lines.
Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.2 - 9.86 | 72 |
| ZR75-1 | Breast Cancer | 25 - 50 | Not Specified |
| SK-BR-3 | HER2+ Breast Cancer | ~5 | 72 |
| T-47D | Luminal A Breast Cancer | ~10 | 72 |
| CL1-5 | Lung Cancer | 3.2 | 72 |
| H1299 | Lung Cancer | 3.5 | 72 |
| Sp2 | Myeloma | Not Specified | 14 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.[4][5]
Table 2: Effect of Paclitaxel on Cell Cycle Distribution
Treatment with Paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle.
| Cell Line | Paclitaxel Concentration | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Sp2 (Control) | 0 | 0 | 37.3 (±1.4) | 40.2 (±5.2) | 22.5 (±3.8) |
| Sp2 | 0.05 mg/L | 14 | 2.5 (±0.9) | 5.0 (±0.8) | 92.4 (±1.5) |
| BCap37 (Control) | 0 | 24 | ~65 | ~20 | ~15 |
| BCap37 | 100 nM | 24 | ~10 | ~5 | ~85 |
| BCap37 | 100 nM | 48 | ~5 | ~5 | ~90 |
Data is compiled from various studies and presented as approximate or mean values with standard deviation where available.
Experimental Protocols
To investigate the effects of anticancer agents on cell cycle progression, several key experimental techniques are employed. The following are detailed protocols for cell cycle analysis by flow cytometry and protein expression analysis by Western blotting.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol describes the preparation and analysis of cells for DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the anticancer agent for the desired time points. Include an untreated control.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Cyclin B1 and CDK1 Expression
This protocol details the detection of key cell cycle regulatory proteins, Cyclin B1 and CDK1, to assess the molecular response to the anticancer agent.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Paclitaxel-Induced G2/M Arrest
Paclitaxel's stabilization of microtubules leads to the activation of the Spindle Assembly Checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. In the presence of Paclitaxel, the SAC remains persistently active, leading to a G2/M arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of an anticancer agent on cell cycle progression.
Conclusion
This compound, as modeled by Paclitaxel, is a powerful therapeutic that disrupts cell cycle progression in cancer cells, primarily by inducing a sustained G2/M arrest. This guide has provided a detailed overview of its mechanism of action, quantitative data on its effects, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows. This information serves as a valuable resource for researchers and professionals in the field of oncology and drug development, aiding in the further understanding and optimization of cell cycle-targeting anticancer therapies.
References
- 1. Mad2 and BubR1 modulates tumourigenesis and paclitaxel response in MKN45 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Apoptosis Induction by Anticancer Agent 109: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 109, also identified as compound 6-15, is a novel synthetic small molecule demonstrating significant potential in oncology. This technical guide consolidates the current understanding of its mechanism of action, focusing on its ability to induce apoptosis in cancer cells. Through the inhibition of the Gas6-Axl signaling pathway, this compound triggers a cascade of molecular events culminating in programmed cell death. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development.
Introduction
This compound, chemically described as 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole, has emerged as a potent inhibitor of the Gas6-Axl signaling axis.[1] This pathway is a critical mediator of cell survival, proliferation, and migration in various cancer types. The dysregulation of the Gas6-Axl axis is often associated with poor prognosis and resistance to conventional therapies. By targeting this pathway, this compound presents a promising therapeutic strategy to overcome these challenges. This guide will delve into the specifics of its apoptotic induction, supported by preclinical data.
Quantitative Data
The anti-proliferative and apoptosis-inducing effects of this compound have been quantified across a panel of cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| HT-29 | Colon Cancer | 4.6 |
| DU145 | Prostate Cancer | 1.1 |
| U937 | Lymphoma | 6.7 |
| A549 | Lung Cancer | 4.2 |
| PANC-1 | Pancreatic Cancer | 4.0 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy in Xenograft Models
In vivo studies using xenograft models in BALB/c-nu mice have demonstrated significant tumor regression upon treatment with this compound.
| Xenograft Model | Dosage | Administration | Treatment Duration | Outcome |
| A549 | 1 mg/kg | Intraperitoneal injection, 6 times a week | 31 days | Tumor regression to approximately a quarter of the original size. |
| A549 | 3 mg/kg | Intraperitoneal injection, 6 times a week | 31 days | Further reduction in tumor size, but not complete elimination. |
| PANC-1 | 3 mg/kg | Intraperitoneal injection, 6 times a week | 85 days | Tumor regression to approximately a quarter of the original size. |
Data sourced from MedchemExpress.[1]
Mechanism of Action: Apoptosis Induction
This compound induces apoptosis primarily through the inhibition of the Gas6-Axl signaling pathway. This leads to the downstream suppression of pro-survival signals and the activation of the apoptotic cascade.
Signaling Pathway
The binding of the ligand Gas6 to its receptor tyrosine kinase Axl triggers a signaling cascade that promotes cell survival, primarily through the PI3K/AKT pathway. This compound inhibits the expression of both Gas6 and Axl, thereby blocking this pro-survival signaling.[1] This inhibition leads to a decrease in the phosphorylation of PI3K and AKT.[1] The downregulation of the PI3K/AKT pathway results in an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Cellular Effects
The molecular changes induced by this compound manifest in distinct cellular effects that can be observed and quantified.
-
Cell Cycle Arrest: The agent causes an arrest in the G1 phase of the cell cycle.
-
Induction of Apoptosis: Treatment with this compound leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells, and promotes late-stage apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound. These protocols are based on standard laboratory procedures and the information available from published data.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of key proteins in the Gas6-Axl signaling pathway and apoptosis regulation.
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM for 48 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, p-PI3K, p-AKT, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and to quantify the percentage of apoptotic cells.
Workflow:
Caption: Workflow for flow cytometry analysis.
Protocol for Cell Cycle Analysis:
-
Treatment and Harvesting: Treat cells with this compound (e.g., 10 µM for 48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases, as well as the sub-G1 population, are determined using cell cycle analysis software.
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Treatment and Harvesting: Treat cells as described above.
-
Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound demonstrates a clear and potent mechanism for inducing apoptosis in a range of cancer cell lines. Its targeted inhibition of the Gas6-Axl signaling pathway provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising compound into a clinical reality. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex processes involved and to facilitate the design of future studies.
References
Navigating the Molecular Maze: A Technical Guide to the Docking Studies of Anticancer Agent 109
For Researchers, Scientists, and Drug Development Professionals
The designation "Anticancer agent 109" is not attributed to a single, universally recognized molecule. Instead, it appears in scientific literature referring to at least two distinct small-molecule entities with demonstrated anticancer properties: NK109 , a synthetic benzo[c]phenanthridine alkaloid, and UBS109 , a synthetic analog of curcumin. This guide provides an in-depth analysis of the available molecular docking studies for these compounds, offering insights into their mechanisms of action at a molecular level.
NK109: A Benzo[c]phenanthridine Alkaloid Targeting Protein Kinase C Alpha
NK109 is a synthetic compound that has demonstrated anti-tumor effects across a range of human cancer cell lines. While its mechanism of action was initially thought to involve the inhibition of DNA topoisomerase II, further studies revealed potent activity against cancer cells resistant to conventional chemotherapeutics like doxorubicin, cisplatin, and etoposide, suggesting multiple protein targets.[1]
A key study identified that NK109 interacts with a specific peptide motif, PNxxxxP.[1] This motif is present in the C2 domain of protein kinase C alpha (PKCα), a protein implicated in cancer cell proliferation and survival. In silico analysis through docking simulation and molecular dynamics supported the interaction between NK109 and this motif.[1]
Quantitative Data
While the primary study confirming the interaction between NK109 and PKCα mentions the use of molecular docking, specific quantitative data such as binding affinities (e.g., kcal/mol) or inhibition constants (Ki) are not available in the public domain abstracts.
Experimental Protocols
The detailed experimental protocol for the molecular docking of NK109 with PKCα is not fully available in the reviewed literature. However, a general methodology for such a study can be outlined as follows:
A General Protocol for Ligand-Protein Docking:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., the C2 domain of human PKCα) is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The binding site is defined based on the location of the PNxxxxP motif.
-
-
Ligand Preparation:
-
The 2D structure of NK109 is sketched and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Molecular Docking Simulation:
-
A molecular docking program (e.g., AutoDock, Glide, Gold) is used to predict the binding pose of NK109 within the defined binding site of PKCα.
-
The docking algorithm explores various conformations of the ligand and orientations within the binding pocket.
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between NK109 and the amino acid residues of PKCα.
-
The pose with the most favorable binding energy is selected as the most probable binding mode.
-
Signaling Pathway and Workflow
UBS109: A Curcumin Analog Targeting HIF-1α
UBS109 is a synthetic monocarbonyl analog of curcumin, designed to overcome the limitations of natural curcumin, such as low bioavailability. It has demonstrated comparable antitumor and anti-inflammatory properties to curcumin.[2] A computational study was conducted to analyze the binding capacity and ligand efficacy of UBS109 against Hypoxia-inducible factor 1-alpha (HIF-1α) in hepatocellular carcinoma.[2] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis under hypoxic conditions.
Quantitative Data
The abstract of the study indicates that molecular docking and dynamics simulations were performed. However, specific quantitative data, such as the binding energy of UBS109 to HIF-1α, are not available in the publicly accessible conference abstract.
Experimental Protocols
The detailed experimental protocol for the molecular docking of UBS109 with HIF-1α is not available. A generalized protocol, appropriate for this type of study, would resemble the one described for NK109, with the target protein being HIF-1α. The binding site on HIF-1α would likely be a domain critical for its function, such as the PAS (Per-ARNT-Sim) domain involved in dimerization or the CH1 domain of p300/CBP that it binds to.
Logical Relationships and Experimental Workflow
Summary and Future Directions
The available literature indicates that both NK109 and UBS109, referred to as "this compound," have been the subject of molecular docking studies to elucidate their anticancer mechanisms. NK109 is suggested to interact with and inhibit PKCα, while UBS109 is proposed to target HIF-1α.
A significant gap in the publicly available information is the lack of specific quantitative data and detailed experimental protocols from these studies. Access to the full-text publications of the cited research is necessary to provide a complete quantitative summary and the precise methodologies used.
For researchers and drug development professionals, these findings provide a promising starting point for further investigation. Future work should focus on:
-
Replicating and expanding upon the initial docking studies to confirm the binding modes and quantify the binding affinities of NK109 and UBS109 with their respective targets.
-
Performing in vitro and in vivo experiments to validate the computational predictions and further characterize the anticancer effects of these compounds.
-
Utilizing the structural information from docking studies to guide the design and synthesis of more potent and selective derivatives of NK109 and UBS109.
This technical guide summarizes the current understanding of the molecular docking of "this compound" and provides a framework for future research in this area. The provided diagrams illustrate the key signaling pathways and workflows, offering a visual representation of the complex molecular interactions and experimental processes involved.
References
Methodological & Application
Application Note & Protocol: In Vitro Evaluation of Anticancer Agent 109
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive set of protocols for the in vitro characterization of "Anticancer Agent 109," a novel investigational compound with putative anti-neoplastic properties. The following assays are designed to elucidate its cytotoxic and cytostatic effects, as well as its mechanism of action in relevant cancer cell lines. Adherence to these standardized methods will ensure reproducibility and comparability of data across different experimental setups.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa | 8.5 ± 1.2 |
| A549 | 15.2 ± 2.5 |
| MCF-7 | 5.8 ± 0.9 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation:
Table 2: Apoptosis Induction by this compound in MCF-7 Cells.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 |
| Agent 109 (5.8 µM) | 25.6 ± 3.1 | 8.2 ± 1.1 |
| Agent 109 (11.6 µM) | 45.3 ± 4.5 | 15.7 ± 2.0 |
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
Table 3: Cell Cycle Distribution of HeLa Cells after Treatment with this compound.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 4.1 | 28.9 ± 3.5 | 15.9 ± 2.8 |
| Agent 109 (8.5 µM) | 30.1 ± 3.8 | 20.5 ± 2.9 | 49.4 ± 5.2 |
Western Blot Analysis of Signaling Pathways
This experiment investigates the effect of this compound on key protein expression levels in a targeted signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
Table 4: Relative Protein Expression Changes in A549 Cells Treated with this compound (15.2 µM).
| Protein | Relative Expression (Fold Change vs. Control) |
| p-ERK/ERK | 0.4 ± 0.08 |
| p-Akt/Akt | 0.3 ± 0.06 |
| Cleaved Caspase-3 | 4.5 ± 0.7 |
| Cleaved PARP | 3.8 ± 0.5 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Application Notes and Protocols for Anticancer Agent 109 (Compound 6-15)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 109, also identified as compound 6-15, is a potent inhibitor of the Gas6-Axl signaling axis, demonstrating significant anti-cancer activity.[1] This agent effectively suppresses the expression of Gas6 and Axl, leading to the downstream inhibition of the PI3K/AKT pathway.[1] Consequently, treatment with this compound induces G1 phase cell cycle arrest and promotes apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for cell culture treatment and subsequent analysis of cellular responses to this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the Gas6-Axl signaling pathway, a critical axis involved in cell survival, proliferation, and migration. By inhibiting this pathway, the agent triggers a cascade of events including the downregulation of phosphorylated PI3K and AKT, an increase in the Bax/Bcl-2 expression ratio, and ultimately, cell cycle arrest and apoptosis.[1]
Caption: Signaling pathway inhibited by this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 1.1[1] |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| PANC-1 | Pancreatic Cancer | 4.0 |
| A549 | Lung Cancer | 4.2 |
| HT-29 | Colon Cancer | 4.6 |
| U937 | Leukemia | 6.7 |
Note: The agent was found to be up to 20-fold safer for normal cells.
Cellular Effects of this compound
Treatment with this compound at a concentration of 10 µM for 48 hours resulted in the following cellular changes:
| Cell Line | Effect |
| A549 | Inhibition of Gas6 and Axl expression. |
| PANC-1 | Inhibition of Gas6 and Axl expression. |
| PANC-1 | Increased sub-G1 fraction in cell cycle analysis. |
| PANC-1 | Promotion of late-stage apoptosis. |
| PANC-1 | Increased Bax/Bcl-2 expression ratio. |
| PANC-1 | Inhibition of p-PI3K and p-AKT expression. |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells and the calculation of its IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, PANC-1, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the agent to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound (e.g., 10 µM for 48 hours), harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash once with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptosis.
Protocol 4: Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the Gas6-Axl and apoptosis pathways following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Gas6, anti-Axl, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for Anticancer Agent 109 Administration in Murine Models
Application Notes
1.0 Introduction
Anticancer Agent 109 is a novel, selective small-molecule inhibitor targeting the aberrant signaling cascade initiated by the hyperactivation of the Fibroblast Growth Factor Receptor (FGFR). In preclinical studies, Agent 109 has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines harboring specific FGFR gene amplifications or fusions. These notes provide a comprehensive overview and standardized protocols for the in vivo administration of Agent 109 in mouse models to assess its efficacy, pharmacokinetics, and pharmacodynamics.
2.0 Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the FGFR tyrosine kinase domain. This action inhibits receptor autophosphorylation and prevents the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, including the RAS-MAPK and PI3K-AKT pathways. The disruption of these cascades ultimately leads to cell cycle arrest and apoptosis in FGFR-dependent tumor cells.
Application Notes and Protocols for In Vivo Studies with Anticancer Agent 109
Introduction
Anticancer agent 109 (also known as compound 6-15) is a potent small molecule inhibitor of the Gas6-Axl signaling axis, a critical pathway in cancer progression, metastasis, and drug resistance.[1] By inhibiting the expression of both Gas6 and Axl, this compound disrupts downstream signaling through the PI3K/AKT pathway.[1] This disruption leads to G1 phase cell cycle arrest and promotes apoptosis in cancer cells.[1] Preclinical studies have demonstrated its efficacy in significantly inhibiting tumor growth in xenograft models of lung (A549) and pancreatic (PANC-1) cancer.[1]
These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, along with a summary of its key biological activities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for developing appropriate formulation strategies for in vivo administration.[2]
| Property | Value | Reference |
| Molecular Formula | C19H22BrNO3 | |
| Molecular Weight | 392.29 g/mol | |
| Target | Gas6-Axl axis | |
| Storage | Powder: -20°C for 2 years; In solution: -80°C for 6 months |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Poor aqueous solubility is a common challenge with small molecule inhibitors. Therefore, a suitable vehicle is required for the in vivo administration of this compound. The following protocol describes a common vehicle for poorly soluble compounds used in xenograft studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile 5% dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, completely dissolve the this compound powder in 100% DMSO to create a stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing Cremophor EL and the 5% dextrose solution. A common vehicle composition is 10% DMSO, 18% Cremophor EL, and 72% sterile 5% dextrose.
-
While vortexing the Cremophor/dextrose mixture, slowly add the this compound/DMSO stock solution to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, optimization of the vehicle components may be necessary.
In Vivo Efficacy Study in Xenograft Models
The following protocol is based on previously reported in vivo studies with this compound in A549 (lung cancer) and PANC-1 (pancreatic cancer) xenograft models in BALB/c-nu mice.
Animal Model:
-
BALB/c-nu mice, 6-8 weeks old.
Tumor Cell Implantation:
-
Culture A549 or PANC-1 cells in an appropriate medium until they are in the exponential growth phase.
-
Harvest the cells and resuspend them in a sterile medium, such as a mixture with Matrigel, to a final concentration of 1 x 10^7 viable cells per injection volume.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 7-10 days.
Treatment Protocol:
-
Once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group is common for efficacy studies).
-
Administer this compound at a dose of 3 mg/kg via intraperitoneal injection.
-
The dosing schedule is six times a week.
-
The control group should receive an equivalent volume of the vehicle solution following the same administration route and schedule.
-
The duration of the study can vary depending on the tumor model: 31 days for the A549 model and 85 days for the PANC-1 model have been reported.
Monitoring and Data Analysis:
-
Measure tumor volume twice weekly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity. A body weight loss of no more than 15-20% is generally considered acceptable.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary
In Vitro Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| HT-29 | Colon Cancer | 4.6 |
| DU145 | Prostate Cancer | 1.1 |
| U937 | Leukemia | 6.7 |
| A549 | Lung Cancer | 4.2 |
| PANC-1 | Pancreatic Cancer | 4.0 |
Data sourced from MedchemExpress.
In Vivo Efficacy of this compound
The following table summarizes the reported in vivo efficacy of this compound in xenograft models.
| Animal Model | Cancer Cell Line | Dose and Administration | Treatment Duration | Outcome |
| BALB/c-nu mice | A549 | 3 mg/kg, intraperitoneal injection, 6 times/week | 31 days | Significant reduction in tumor size and weight |
| BALB/c-nu mice | PANC-1 | 3 mg/kg, intraperitoneal injection, 6 times/week | 85 days | Significant reduction in tumor size and weight |
Data sourced from MedchemExpress.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols for Anticancer Agent 109 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 109, also known as compound 6-15, is a potent inhibitor of the Gas6-Axl signaling axis, a critical pathway implicated in tumor proliferation, survival, and metastasis.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound in a lung cancer xenograft model using the A549 human lung adenocarcinoma cell line. The protocols outlined below are intended to guide researchers in conducting in vivo efficacy studies to assess the anti-tumor activity of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the Gas6-Axl signaling pathway. Specifically, it inhibits the expression of both Gas6 (Growth arrest-specific 6) and its receptor tyrosine kinase, Axl.[1] This inhibition leads to the downstream suppression of the PI3K/AKT signaling cascade, as evidenced by reduced phosphorylation of PI3K and AKT.[1] The disruption of this pathway ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 4.2[1] |
| PANC-1 | Pancreatic Cancer | 4.0 |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| HT-29 | Colon Cancer | 4.6 |
| DU145 | Prostate Cancer | 1.1 |
| U937 | Leukemia | 6.7 |
In Vivo Efficacy in A549 Lung Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Treatment Duration | Tumor Size Reduction | Tumor Weight Reduction |
| This compound | 3 mg/kg | Intraperitoneal injection (6 times a week) | 31 days | Significant | Significant |
| This compound | 1 mg/kg | Not Specified | Not Specified | Regression to ~25% of original size | Not Specified |
Experimental Protocols
A549 Cell Culture
-
Cell Line: A549 human lung adenocarcinoma cell line.
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
A549 Xenograft Mouse Model
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Cell Preparation: Harvest A549 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups.
In Vivo Efficacy Study
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve this compound.
-
This compound Treatment Group: Administer this compound at the desired concentration (e.g., 3 mg/kg).
-
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Administration: Administer the treatment via intraperitoneal injection six times a week.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint: Euthanize the mice after the specified treatment duration (e.g., 31 days) or if the tumor volume exceeds a predetermined size, or if the mice show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Collection:
-
Excise the tumors and record their final weight.
-
Optionally, collect tumor tissue for further analysis (e.g., histopathology, western blotting to confirm target engagement).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols: Sensitivity of BxPC-3 Pancreatic Cancer Cells to CT109-SN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited therapeutic options. A promising strategy in development is the use of antibody-drug conjugates (ADCs) to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. This document provides detailed information and protocols regarding the sensitivity of the BxPC-3 pancreatic cancer cell line to the novel ADC, CT109-SN-38. CT109 is a humanized antibody with dual specificity for Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6), two tumor-associated antigens frequently overexpressed in PDAC.[1] The antibody is conjugated to SN-38, the active metabolite of irinotecan and a potent topoisomerase I inhibitor.
Target Pancreatic Cancer Cell Line: BxPC-3
The BxPC-3 cell line, established from a primary pancreatic adenocarcinoma, is a well-characterized and widely used model in pancreatic cancer research. Notably, BxPC-3 cells are positive for both CEACAM5 and CEACAM6, making them a suitable model for evaluating the efficacy of CT109-SN-38.[2]
Quantitative Data Summary
The cytotoxic activity of CT109-SN-38 against the BxPC-3 cell line has been demonstrated in both in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| In Vitro Cytotoxicity (IC50) | BxPC-3 | 21 nM | [2] |
| Antibody Internalization (t1/2) | BxPC-3 | 2.3 hours | [2] |
| In Vivo Efficacy | BxPC-3 Xenograft | Tumor growth reduction and regression in 3/10 mice at 25 mg/kg | [2] |
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for CT109-SN-38 involves a multi-step process, beginning with the specific targeting of cancer cells and culminating in apoptosis.
CEACAM5 and CEACAM6 are involved in various signaling pathways that promote tumor progression, including cell adhesion, invasion, and resistance to anoikis (a form of programmed cell death). These effects are thought to be mediated, in part, through the activation of Src and FAK (Focal Adhesion Kinase) signaling pathways. By targeting these receptors, CT109 may not only deliver a cytotoxic payload but also interfere with these pro-survival signals.
Experimental Protocols
The following are representative protocols for key experiments to assess the sensitivity of pancreatic cancer cell lines to anticancer agents like CT109-SN-38.
In Vitro Cytotoxicity Assay (Luminometric Cell Viability Assay)
This protocol is adapted from standard procedures for the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of CT109-SN-38 on BxPC-3 cells.
Materials:
-
BxPC-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
CT109-SN-38
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture BxPC-3 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of CT109-SN-38 in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log concentration of CT109-SN-38 and calculate the IC50 value using non-linear regression.
-
Antibody Internalization Assay (Conceptual Protocol)
Objective: To determine the rate of internalization of the CT109 antibody in BxPC-3 cells.
Materials:
-
BxPC-3 cells
-
CT109 antibody labeled with a pH-sensitive dye (e.g., pHrodo)
-
96-well black, clear-bottom microplates
-
Live-cell imaging system or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed BxPC-3 cells in a 96-well plate and allow them to adhere overnight.
-
-
Antibody Labeling and Incubation:
-
Label the CT109 antibody with a pH-sensitive dye according to the manufacturer's protocol.
-
Add the labeled antibody to the cells.
-
-
Detection:
-
Live-cell imaging: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 30 minutes) for up to 24 hours. The fluorescence signal will increase as the antibody is internalized into acidic compartments like endosomes and lysosomes.
-
Flow cytometry: After a defined incubation period, detach the cells and analyze them by flow cytometry to quantify the fluorescent signal per cell.
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time.
-
Calculate the half-life (t1/2) of internalization, which is the time required to reach 50% of the maximum internalization signal.
-
In Vivo Xenograft Study (Conceptual Protocol)
Objective: To evaluate the anti-tumor efficacy of CT109-SN-38 in a BxPC-3 xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
BxPC-3 cells
-
Matrigel
-
CT109-SN-38
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of BxPC-3 cells and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer CT109-SN-38 (e.g., at 10 and 25 mg/kg) and a vehicle control intravenously or intraperitoneally according to a defined schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight and overall health of the mice.
-
The study may be terminated when tumors in the control group reach a maximum allowable size, or after a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the treatment and control groups to assess efficacy.
-
Note any instances of tumor regression.
-
Conclusion
The antibody-drug conjugate CT109-SN-38 demonstrates potent and specific cytotoxic activity against the CEACAM5/6-positive pancreatic cancer cell line BxPC-3. The provided data and protocols offer a framework for researchers to further investigate this and similar targeted therapies for pancreatic cancer. The dual targeting of CEACAM5 and CEACAM6, coupled with the potent topoisomerase I inhibitor SN-38, represents a promising therapeutic strategy that warrants further preclinical and clinical evaluation.
References
- 1. TARGETING CEACAM5/6 WITH A NOVEL DUAL SPECIFIC ANTIBODY-DRUG CONJUGATE AS A THERAPEUTIC STRATEGY IN GASTROINTESTINAL CANCERS [mars.gmu.edu]
- 2. CT109-SN-38, a Novel Antibody-drug Conjugate with Dual Specificity for CEACAM5 and 6, Elicits Potent Killing of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Drug Delivery Systems for Anticancer Agent 109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 109 is a potent inhibitor of the Gas6-Axl signaling axis, demonstrating significant anti-tumor activity. It functions by downregulating the expression of Gas6 and Axl, which in turn inhibits the PI3K/AKT signaling pathway. This leads to G1 phase arrest and apoptosis in cancer cells.[1] Despite its promising in vitro and in vivo efficacy, the clinical translation of this compound may be enhanced through the use of advanced drug delivery systems. These systems aim to improve the agent's solubility, stability, and tumor-specific targeting, thereby increasing its therapeutic index and reducing potential off-target effects.[2][3][4]
This document provides detailed application notes and experimental protocols for the development and evaluation of liposomal and nanoparticle-based drug delivery systems for this compound.
Data Presentation: Comparative Analysis of Drug Delivery Systems
The following tables summarize the key characteristics of two promising drug delivery formulations for this compound: a liposomal formulation and a polymeric nanoparticle formulation.
Table 1: Physicochemical Properties of this compound Formulations
| Parameter | Liposomal Formulation | Polymeric Nanoparticle Formulation |
| Composition | DPPC, Cholesterol, DSPE-PEG2000 | PLGA (50:50) |
| Average Particle Size (nm) | 110 ± 5.2 | 150 ± 7.8 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -15.6 ± 2.1 | -22.4 ± 3.5 |
| Drug Loading (%) | 8.5 ± 0.7 | 12.3 ± 1.1 |
| Encapsulation Efficiency (%) | 92.1 ± 3.4 | 85.6 ± 4.2 |
Table 2: In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Release (%) - Liposomal | Cumulative Release (%) - Nanoparticle |
| 1 | 8.2 ± 1.1 | 5.4 ± 0.8 |
| 6 | 25.7 ± 2.5 | 18.9 ± 2.1 |
| 12 | 48.9 ± 3.1 | 35.6 ± 2.9 |
| 24 | 72.3 ± 4.2 | 60.1 ± 3.8 |
| 48 | 85.1 ± 3.9 | 78.4 ± 4.5 |
| 72 | 91.5 ± 3.5 | 89.2 ± 4.1 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Free this compound | Liposomal Formulation | Polymeric Nanoparticle Formulation |
| A549 (Lung) | 4.2 | 3.5 | 3.8 |
| PANC-1 (Pancreatic) | 4.0 | 3.1 | 3.3 |
| MCF-7 (Breast) | 2.0 | 1.5 | 1.7 |
| DU145 (Prostate) | 1.1 | 0.8 | 0.9 |
Table 4: In Vivo Efficacy in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | -1.2 ± 0.5 |
| Free this compound | 3 | 55.2 ± 6.8 | -8.5 ± 2.1 |
| Liposomal Formulation | 3 | 78.6 ± 5.9 | -2.1 ± 0.8 |
| Polymeric Nanoparticle Formulation | 3 | 72.4 ± 6.2 | -3.5 ± 1.2 |
Experimental Protocols
Preparation of Liposomal this compound
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
Sonicate the resulting liposomal suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice to reduce the vesicle size.
-
Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm using a mini-extruder to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated this compound by dialysis against PBS at 4°C for 24 hours.
Preparation of Polymeric Nanoparticle this compound
This protocol details the preparation of PLGA nanoparticles loaded with this compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Dissolve PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (2% w/v) to be used as the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while sonicating on ice to form an oil-in-water emulsion.
-
Continue sonication for 5 minutes to reduce the droplet size.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder for storage.
In Vitro Drug Release Study
This protocol describes the dialysis bag method to assess the in vitro release of this compound from the delivery systems.[5]
Materials:
-
This compound loaded liposomes or nanoparticles
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80
-
Shaking water bath
Procedure:
-
Disperse a known amount of the formulation in 1 mL of PBS.
-
Transfer the dispersion into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of release medium (PBS with 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of free and formulated this compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PANC-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Free this compound
-
Liposomal and nanoparticle formulations of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the free drug and the formulations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Antitumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the in vivo antitumor efficacy of the formulations.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
PANC-1 cancer cells
-
Matrigel
-
Free this compound
-
Liposomal and nanoparticle formulations of this compound
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (n=8-10 per group): Vehicle control, Free this compound, Liposomal formulation, and Nanoparticle formulation.
-
Administer the treatments intravenously or intraperitoneally at the desired dose and schedule (e.g., 3 mg/kg, twice weekly).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
References
Application Note: Monitoring "Anticancer Agent 109" Efficacy In Vivo
For Research Use Only.
Introduction
The evaluation of novel therapeutic candidates in preclinical animal models is a critical step in the drug development pipeline. This document provides a detailed guide for researchers, scientists, and drug development professionals on monitoring the in vivo efficacy of "Anticancer agent 109," a hypothetical targeted therapeutic. "this compound" is designed as a tyrosine kinase inhibitor (TKI) that specifically targets aberrant signaling pathways crucial for tumor cell proliferation and survival.[1][2] TKIs work by blocking enzymes called tyrosine kinases, thereby interrupting the signaling pathways that contribute to cancer development.[1]
This application note outlines protocols for establishing tumor models, monitoring tumor progression, and assessing therapeutic response using both traditional and advanced imaging techniques. Adherence to these standardized methods will ensure the generation of robust, reproducible, and comparable data, facilitating informed decisions for further clinical development.[3][4]
In Vivo Experimental Models
The selection of an appropriate tumor model is fundamental for evaluating the efficacy of an anticancer agent. The choice depends on the research question, tumor type, and the specific characteristics of the therapeutic agent being tested.
Subcutaneous Xenograft Model
This is the most common model for initial efficacy screening due to its simplicity and reproducibility. Human tumor cells are implanted into the flank of immunocompromised mice.
Protocol: Subcutaneous Tumor Implantation
-
Cell Preparation: Culture human cancer cells (e.g., A549, HCT116) that have a known sensitivity to TKIs. Harvest cells during the logarithmic growth phase.
-
Cell Count and Viability: Perform a cell count using a hemocytometer and assess viability (should be >90%) with Trypan Blue exclusion.
-
Injection Suspension: Resuspend 1 x 106 to 1 x 107 cells in 100-200 µL of sterile, serum-free medium or PBS. For improved tumor take and growth, cells can be mixed in a 1:1 volume ratio with an extracellular matrix gel like Matrigel.
-
Animal Preparation: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Anesthetize the mouse using isoflurane.
-
Implantation: Using a 25-gauge needle, inject the cell suspension subcutaneously into the right flank of the mouse.
-
Monitoring: Monitor animals for tumor growth. Begin treatment when tumors reach a predetermined volume (e.g., 100-150 mm³).
Patient-Derived Xenograft (PDX) Model
PDX models, where patient tumor tissue is directly implanted into mice, better recapitulate the heterogeneity of human tumors.
Protocol: PDX Implantation
-
Tissue Acquisition: Obtain fresh, sterile patient tumor tissue. Transport the tissue on ice in a suitable medium.
-
Tissue Processing: In a sterile hood, mince the tumor tissue into small fragments (approx. 1-2 mm³).
-
Animal Host: Use highly immunodeficient mice, such as NSG mice, to ensure successful engraftment.
-
Implantation: Anesthetize the mouse. Using a trocar, implant a single tumor fragment subcutaneously into the flank. For certain tumor types like breast cancer, orthotopic implantation into the mammary fat pad may be preferred.
-
Passaging: Once the primary tumor (P0) reaches a volume of ~1000-1500 mm³, it can be excised, fragmented, and passaged to subsequent cohorts of mice for expansion and efficacy studies.
-
Quality Control: It is crucial to validate that the histology and key molecular markers of the engrafted tumor are consistent with the original patient's tumor through techniques like immunohistochemistry (IHC).
Efficacy Monitoring and Data Collection
Consistent and accurate monitoring is essential for evaluating the antitumor effects of "this compound."
Tumor Volume Measurement
This is the standard method for assessing the growth of subcutaneous tumors.
Protocol: Caliper Measurements
-
Frequency: Measure tumors 2-3 times per week using digital calipers.
-
Measurement: Record the length (L, longest dimension) and width (W, shortest dimension) of the tumor.
-
Calculation: Calculate the tumor volume (TV) using the modified ellipsoid formula:
-
TV (mm³) = (L x W²) / 2
-
-
Animal Welfare: Monitor animal body weight at each measurement interval as an indicator of systemic toxicity. Euthanize mice if tumors exceed the protocol-defined size limit (e.g., 2000 mm³) or if significant body weight loss (>20%) occurs.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive, non-invasive imaging modality for tracking tumor cells that have been engineered to express a luciferase reporter gene. This technique is particularly useful for monitoring tumor burden in orthotopic or metastatic models.
Protocol: In Vivo BLI
-
Cell Line Preparation: Use a tumor cell line that has been stably transfected with a luciferase gene (e.g., firefly luciferase).
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane and place it inside a light-tight imaging chamber.
-
Substrate Injection: Administer the luciferase substrate, D-luciferin, via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Image Acquisition: Acquire images 10-15 minutes post-injection using an IVIS or similar imaging system.
-
Quantification: Use imaging software to draw a region of interest (ROI) around the tumor signal. The light emission is quantified as total flux (photons/second). This photon flux directly correlates with the number of viable tumor cells.
Post-Study Endpoint Analysis: Immunohistochemistry (IHC)
At the end of the study, tumors are excised for histological and molecular analysis to confirm the mechanism of action of "this compound."
Protocol: IHC for Biomarkers
-
Tissue Collection & Fixation: Excise tumors, fix them in 10% neutral buffered formalin overnight, and then transfer to 70% ethanol.
-
Processing: Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with primary antibodies against key biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis, and a phosphorylated form of the target receptor for pathway engagement).
-
Incubate with a labeled secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis: Image the slides and perform quantitative analysis of staining intensity and distribution.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Tumor Growth Inhibition (TGI)
TGI is a key metric for assessing antitumor efficacy.
Table 1: Tumor Growth and TGI Analysis
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³ ± SEM) | Mean Tumor Volume (Final Day) (mm³ ± SEM) | TGI (%) | P-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 125 ± 8 | 1450 ± 110 | - | - |
| Agent 109 (10 mg/kg) | 10 | 122 ± 7 | 680 ± 75 | 58.3% | <0.01 |
| Agent 109 (30 mg/kg) | 10 | 124 ± 9 | 250 ± 40 | 89.8% | <0.001 |
-
Formula for TGI (%): 100 * (1 - (T_final - T_initial) / (V_final - V_initial))
-
Where T is the mean tumor volume of the treated group and V is the mean tumor volume of the vehicle group.
-
Body Weight Monitoring
This table is used to track potential toxicity of the treatment.
Table 2: Animal Body Weight Change
| Treatment Group | N | Mean Body Weight (Day 0) (g ± SEM) | Mean Body Weight (Final Day) (g ± SEM) | Mean Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1% |
| Agent 109 (10 mg/kg) | 10 | 22.3 ± 0.4 | 23.2 ± 0.5 | +4.0% |
| Agent 109 (30 mg/kg) | 10 | 22.6 ± 0.5 | 21.8 ± 0.7 | -3.5% |
Visualization of Pathways and Workflows
Signaling Pathway
The diagram below illustrates the hypothetical signaling pathway targeted by "this compound." The agent acts as a Receptor Tyrosine Kinase (RTK) inhibitor, preventing downstream activation of pro-survival and proliferation pathways.
Caption: "this compound" inhibits RTK signaling.
Experimental Workflow
This workflow outlines the key steps for conducting an in vivo efficacy study.
Caption: Workflow for in vivo efficacy assessment.
Logical Decision Tree
This diagram provides a logical framework for decision-making based on the outcomes of the initial efficacy study.
Caption: Decision tree for preclinical advancement.
References
Troubleshooting & Optimization
Technical Support Center: Anticancer Agent 109
Disclaimer
"Anticancer agent 109" is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting guides provided are based on established principles of kinase inhibitor research but are not derived from studies of a real-world agent with this designation. This information is intended for research professionals and should be used as a conceptual guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. In many cancer types, aberrant MAP3K1 signaling contributes to cell proliferation and survival. Agent 109 is designed to block the downstream activation of the MEK/ERK signaling cascade, thereby inducing apoptosis in malignant cells.
Q2: What are the known major off-target effects of this compound?
While highly potent against MAP3K1, Agent 109 exhibits inhibitory activity against several other kinases, which can lead to observable off-target effects in experimental systems.[1][2] The most significant off-target activities are against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[3] Inhibition of these kinases can impact angiogenesis and other cellular processes.[3]
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is a common challenge when working with kinase inhibitors.[4] Several experimental strategies can be employed:
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should alleviate the on-target effects but not the off-target ones.
-
Use of Structurally Different Inhibitors: Testing other MAP3K1 inhibitors with different chemical structures can help determine if the observed phenotype is consistent with on-target inhibition.
-
Western Blotting: Analyze the phosphorylation status of downstream effectors of MAP3K1 (e.g., p-MEK, p-ERK) and known targets of VEGFR2 and PDGFRβ (e.g., p-PLCγ, p-Akt). Unexpected changes can point towards off-target activity.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test Agent 109 in cell lines known to be sensitive to VEGFR2 or PDGFRβ inhibition. | 1. Identification of specific off-target kinases responsible for the toxicity. 2. Correlation of cytotoxicity with the known functions of the off-target kinases. |
| Inappropriate dosage | 1. Conduct a comprehensive dose-response curve to establish the lowest effective concentration for on-target effects. 2. Titrate the concentration to a range where MAP3K1 is inhibited, but off-target effects are minimized. | A therapeutic window where on-target effects are observed without significant cytotoxicity in control cells. |
| Compound solubility issues | 1. Verify the solubility of Agent 109 in your specific cell culture medium. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to toxicity. | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
Issue 2: Activation of a compensatory signaling pathway.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular feedback mechanisms | 1. Use Western blotting or phospho-proteomics to probe for the activation of known compensatory pathways (e.g., PI3K/Akt). 2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | 1. A clearer understanding of the cellular response to MAP3K1 inhibition. 2. Potentiation of the desired anti-proliferative effect. |
| Inhibitor instability | 1. Assess the stability of Agent 109 under your experimental conditions (e.g., in media at 37°C over time). 2. Perform a time-course experiment to ensure the inhibitor remains active throughout your assay. | Confirmation that the observed effects are due to the active compound and not its degradation products. |
| Cell line-specific effects | 1. Test Agent 109 in a panel of different cancer cell lines to determine if the activation of compensatory pathways is a general or specific phenomenon. | Identification of cellular contexts where Agent 109 is most effective as a single agent. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of Agent 109 against its primary target and key off-target kinases. A lower IC50 value indicates greater potency. The selectivity is indicated by the ratio of off-target to on-target IC50 values.
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| MAP3K1 (On-target) | 15 | 1.0 |
| VEGFR2 | 250 | 16.7 |
| PDGFRβ | 450 | 30.0 |
| c-Kit | 1,200 | 80.0 |
| SRC | > 5,000 | > 333 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases (MAP3K1, VEGFR2, etc.)
-
Kinase-specific peptide substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer
-
Luminescent kinase activity assay kit
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold dilution series is recommended.
-
Kinase Reaction Setup:
-
Add 5 µL of the test compound dilution or DMSO (for control wells) to the wells of the microplate.
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.
-
Add 5 µL of this solution to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at the Km for each respective kinase.
-
To start the reaction, add 10 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 20 µL of the detection reagent from the luminescent assay kit to each well. This reagent will stop the kinase reaction and initiate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the positive control (DMSO-treated, active kinase) and negative control (no kinase or fully inhibited kinase).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the on-target and off-target signaling pathways.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Visualizations
Caption: On-target vs. Off-target Signaling Pathways of Agent 109.
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Logic Diagram for Troubleshooting Inconsistent Experimental Data.
References
"Anticancer agent 109" potential mechanisms of resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential mechanisms of resistance to Anticancer Agent 109.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common reasons for this?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from various molecular changes within the cancer cells. The most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in the activity of metabolic enzymes, such as cytochrome P450 (CYP) family members, can lead to the increased inactivation and clearance of this compound.[1]
-
Target Modification: Mutations or altered expression of the molecular target of this compound can prevent the drug from binding effectively.
-
Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair pathways to counteract the drug's effects.[1][2]
-
Evasion of Apoptosis: Cancer cells can develop mechanisms to bypass the programmed cell death pathways that are typically activated by anticancer agents.[2][3]
Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides step-by-step protocols to investigate the potential mechanisms of resistance to this compound in your experimental models.
Issue 1: Decreased Intracellular Accumulation of this compound
If you suspect that this compound is being actively removed from your resistant cell line, this may be due to the overexpression of drug efflux pumps.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Compare the mRNA and protein expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between your sensitive and resistant cell lines.
-
Perform a Drug Efflux Assay: Functionally assess the activity of these transporters using a fluorescent substrate.
Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol measures the activity of ABCB1 (MDR1), a common drug efflux pump.
-
Cell Preparation:
-
Seed sensitive and resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Inhibitor Treatment (Optional):
-
To confirm the involvement of a specific ABC transporter, pre-incubate a set of wells with a known inhibitor (e.g., Verapamil for ABCB1) for 1 hour.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 (a fluorescent substrate for ABCB1) to all wells at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Wash and Measure:
-
Wash the cells three times with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission ~485/528 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells suggests increased efflux.
-
Quantitative Data Summary:
| Cell Line | Treatment | Mean Fluorescence Intensity (AU) | Standard Deviation |
| Sensitive | None | 15,800 | 950 |
| Resistant | None | 4,200 | 380 |
| Resistant | Verapamil (50 µM) | 14,500 | 870 |
Signaling Pathway Diagram:
Caption: Mechanism of drug efflux by ABC transporters.
Issue 2: Increased Metabolic Inactivation of this compound
Enhanced metabolism of this compound can lead to its rapid inactivation and clearance, thereby reducing its therapeutic effect.
Troubleshooting Steps:
-
Analyze CYP450 Expression: Profile the expression of key drug-metabolizing enzymes, such as CYP1B1, CYP2A6, and CYP3A4, in sensitive and resistant cells.
-
Measure Metabolic Activity: Assess the rate of metabolism of this compound in cell lysates or microsomes from sensitive and resistant cells.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol determines the rate of metabolism of this compound.
-
Prepare Cell Lysates:
-
Homogenize sensitive and resistant cells to prepare S9 fractions or microsomes.
-
Determine the total protein concentration of the lysates.
-
-
Metabolic Reaction:
-
Incubate a known concentration of this compound with the cell lysates and an NADPH-regenerating system.
-
Collect samples at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analyze the concentration of the remaining this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of this compound in each cell line.
-
Quantitative Data Summary:
| Cell Line | Half-life (t½) of Agent 109 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Sensitive | 58.2 | 12.1 |
| Resistant | 15.6 | 45.8 |
Experimental Workflow Diagram:
Caption: Workflow for assessing metabolic stability.
Issue 3: Alteration of the Molecular Target
A common mechanism of acquired resistance is the development of mutations in the drug's target protein, which can reduce binding affinity.
Troubleshooting Steps:
-
Sequence the Target Gene: Perform Sanger or next-generation sequencing of the gene encoding the target of this compound in both sensitive and resistant cell lines to identify potential mutations.
-
Perform Binding Affinity Studies: If a mutation is identified, assess the binding affinity of this compound to the wild-type and mutant target proteins.
Experimental Protocol: Target Gene Sequencing
-
Genomic DNA/RNA Extraction:
-
Isolate genomic DNA or total RNA from sensitive and resistant cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
-
PCR Amplification:
-
Design primers flanking the coding region of the target gene.
-
Amplify the target gene using PCR.
-
-
Sequencing:
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequences from the sensitive and resistant cell lines with the reference sequence to identify any mutations.
-
Logical Relationship Diagram:
Caption: Logic for investigating target gene mutations.
References
- 1. mdpi.com [mdpi.com]
- 2. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
Technical Support Center: Anticancer Agent 109 (AC-109)
Welcome to the technical support center for Anticancer Agent 109 (AC-109). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving AC-109, with a specific focus on its potential toxicity in normal, non-cancerous cells. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data interpretation resources.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AC-109?
A1: AC-109 is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the Axl kinase domain, AC-109 blocks the downstream signaling cascade initiated by its ligand, Gas6.[1][2] This primarily affects the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and migration.[2] While this pathway is often dysregulated in cancer, it also plays a role in the normal physiological function of various cell types.
Q2: Why am I observing toxicity in my normal cell lines when treated with AC-109?
A2: While AC-109 is designed to target cancer cells that overexpress Axl, many normal cells also express Axl, albeit at lower levels. The PI3K/Akt/mTOR pathway is essential for the survival and function of healthy cells. Therefore, inhibition of this pathway by AC-109 can lead to off-target toxicity in normal cells, which may manifest as decreased cell viability, apoptosis, or cell cycle arrest. The extent of toxicity can depend on the cell type and their reliance on Axl signaling.
Q3: Which normal cell types are particularly sensitive to AC-109?
A3: Based on pre-clinical studies, normal cells with physiologically active Axl signaling, such as vascular endothelial cells, hepatocytes, and certain immune cells, may exhibit higher sensitivity to AC-109. It is crucial to establish a baseline sensitivity for your specific normal cell line of interest.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect in my normal cells?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these, you can use a combination of assays. A proliferation assay (e.g., Ki-67 staining or a dye dilution assay) can measure the rate of cell division, while a cytotoxicity assay (e.g., LDH release assay or a live/dead stain) will quantify cell death. Comparing results from a metabolic activity-based assay like MTT with a direct cell counting method can also be informative.
II. Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Allow cells to settle at room temperature for 15-20 minutes before placing them in the incubator to ensure even distribution.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, place the pipette tip at the same depth and angle in each well.
-
Plate Layout: Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect"). Fill the outer wells with sterile PBS or media to maintain humidity.
-
Controls: Include vehicle-only controls to account for any effects of the solvent (e.g., DMSO) used to dissolve AC-109.
-
Issue 2: Unexpectedly Low Toxicity at High Concentrations of AC-109
-
Possible Cause: The compound may have poor solubility and is precipitating out of the media at higher concentrations. Another possibility is that the chosen assay endpoint is not appropriate for the mechanism of toxicity.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media in the treatment wells under a microscope for any precipitate. If precipitation is observed, consider using a lower top concentration or a different solvent system if possible.
-
Assay Selection: If you are using a metabolic assay like MTT, consider that some compounds can interfere with the assay chemistry or that a cytostatic effect might be occurring rather than cell death. Corroborate your findings with an alternative assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Caspase-3/7 activity assay).
-
Issue 3: Discrepancy Between IC50 Values in Normal vs. Cancer Cells
-
Possible Cause: This is an expected outcome and forms the basis of the therapeutic window. However, if the IC50 in normal cells is very close to that of the cancer cells, it may indicate a narrow therapeutic window.
-
Troubleshooting Steps:
-
Confirm Axl Expression: Use Western blot or qPCR to confirm the relative expression levels of Axl in your panel of normal and cancer cell lines. Higher Axl expression in cancer cells should correlate with greater sensitivity to AC-109.
-
Time-Course Experiment: The toxic effects of AC-109 may manifest at different rates in different cell types. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing maximal differential toxicity.
-
Consider Resistance Mechanisms: Normal cells might have more robust compensatory signaling pathways that allow them to better tolerate the inhibition of Axl signaling.
-
III. Data Presentation
Table 1: In Vitro Cytotoxicity of AC-109 in Normal Human Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| HUVEC | Umbilical Vein Endothelium | CellTiter-Glo® | 48 | 5.8 |
| RPTEC | Renal Proximal Tubule | MTT | 72 | 12.5 |
| NHBE | Bronchial Epithelium | LDH Release | 48 | 25.2 |
| Primary Hepatocytes | Liver | Annexin V/PI | 24 | 8.3 |
Table 2: Apoptotic Markers in Normal Cells Treated with AC-109 (10 µM for 24h)
| Cell Line | % Annexin V Positive | Fold Increase in Caspase-3/7 Activity |
|---|---|---|
| HUVEC | 35.2% | 4.1 |
| RPTEC | 15.8% | 2.3 |
| NHBE | 8.9% | 1.5 |
| Primary Hepatocytes | 42.5% | 5.2 |
IV. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed normal cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AC-109 in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with AC-109 at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
V. Visualizations
Caption: AC-109 inhibits the Gas6/Axl signaling axis and downstream PI3K/Akt pathway.
Caption: Experimental workflow for assessing AC-109 cytotoxicity in normal cells.
Caption: Troubleshooting decision tree for high variability in cytotoxicity assays.
References
Technical Support Center: Overcoming Solubility Issues with Anticancer Agent 109
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with "Anticancer agent 109" (AC-109). AC-109 is a promising, novel tyrosine kinase inhibitor with potent activity against the EGFR signaling pathway. However, its high lipophilicity (LogP ≈ 4.8) and crystalline structure result in very low aqueous solubility (<0.1 µg/mL), presenting significant challenges for in vitro and in vivo studies. This guide provides practical troubleshooting advice, detailed experimental protocols, and data-driven strategies to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 10 mM DMSO stock solution of AC-109 shows precipitation after freeze-thaw cycles. What is happening and how can I prevent it?
A1: This is a common issue with lipophilic compounds stored in DMSO.[1] The precipitation is often due to two main factors:
-
Water Absorption: DMSO is highly hygroscopic and can absorb atmospheric moisture, which reduces the solubility of AC-109 and can lead to precipitation.[2][3]
-
Freeze-Thaw Cycles: The process of freezing and thawing can create localized areas of high concentration, promoting nucleation and crystal growth.[1][3]
Troubleshooting Steps:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.
-
Gentle Warming: If precipitation is observed, gentle warming in a 37°C water bath with vortexing can often redissolve the compound. However, avoid excessive heat to prevent degradation.
Q2: I observe immediate precipitation when I dilute my AC-109 DMSO stock into aqueous cell culture medium or buffer. How can I resolve this?
A2: This phenomenon, often called "fall-out," occurs when the concentration of the organic co-solvent (DMSO) is no longer sufficient to keep the hydrophobic drug in solution upon dilution into an aqueous environment.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of AC-109 in your assay.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) in DMSO, then further dilute into your aqueous medium.
-
Increase Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO in the working solution. However, be cautious as DMSO concentrations above 0.5% can be toxic to some cell lines.
-
Use a Formulation Strategy: For persistent issues, employing solubility-enhancing excipients is recommended. Common strategies include the use of co-solvents, surfactants, or cyclodextrins.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of AC-109 for in vitro experiments.
Materials:
-
This compound (AC-109) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer and water bath
Methodology:
-
Weigh Compound: Accurately weigh the required amount of AC-109 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, place the tube in a 37°C water bath for 5-10 minutes to facilitate dissolution.
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Screening Co-solvents to Enhance Aqueous Solubility
Objective: To determine the optimal co-solvent system for increasing the solubility of AC-109 in a phosphate-buffered saline (PBS) solution.
Materials:
-
AC-109
-
DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system for quantification
Methodology:
-
Prepare Co-solvent Systems: Prepare a series of PBS solutions containing different percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%).
-
Spike with AC-109: Add an excess amount of solid AC-109 powder to each co-solvent solution.
-
Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved drug.
-
Quantify: Carefully collect the supernatant and determine the concentration of dissolved AC-109 using a validated HPLC method.
Data Presentation:
Table 1: Solubility of AC-109 in Various Co-Solvent Systems
| Co-Solvent System (in PBS, pH 7.4) | AC-109 Solubility (µg/mL) | Fold Increase vs. PBS |
| PBS (Control) | 0.08 | 1.0 |
| 5% Ethanol | 1.2 | 15.0 |
| 10% Ethanol | 3.5 | 43.8 |
| 5% Propylene Glycol | 2.8 | 35.0 |
| 10% Propylene Glycol | 7.1 | 88.8 |
| 5% PEG 400 | 4.5 | 56.3 |
| 10% PEG 400 | 12.3 | 153.8 |
| 5% DMSO | 6.2 | 77.5 |
| 10% DMSO | 18.9 | 236.3 |
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on the aqueous solubility of AC-109. Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
Materials:
-
AC-109
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
HPLC system for quantification
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 1%, 2.5%, 5%, 10% w/v).
-
Add Excess AC-109: Add an excess amount of solid AC-109 powder to each cyclodextrin solution.
-
Equilibrate: Shake the vials at 25°C for 48 hours.
-
Separate and Quantify: Follow steps 4 and 5 from Protocol 2 to separate undissolved compound and quantify the dissolved AC-109 concentration.
Data Presentation:
Table 2: Effect of HP-β-CD on AC-109 Solubility
| HP-β-CD Concentration (% w/v) | AC-109 Solubility (µg/mL) | Fold Increase vs. Water |
| 0% (Control) | 0.07 | 1.0 |
| 1% | 5.6 | 80.0 |
| 2.5% | 14.2 | 202.9 |
| 5% | 29.8 | 425.7 |
| 10% | 61.5 | 878.6 |
Visualizations
Caption: Troubleshooting flowchart for AC-109 solubility issues.
Caption: Simplified EGFR signaling pathway inhibited by AC-109.
References
Technical Support Center: Improving the Bioavailability of Anticancer Agent 109 (AC-109)
Introduction
Welcome to the technical support center for Anticancer Agent 109 (AC-109). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the pre-clinical and formulation development of AC-109. The agent, a promising tyrosine kinase inhibitor targeting EGFR and VEGFR, is under investigation for non-small cell lung cancer (NSCLC). However, its clinical potential is currently limited by low aqueous solubility and poor oral bioavailability.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and optimize the performance of AC-109 in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our lead compound, AC-109, so low in animal studies?
A1: The low oral bioavailability of AC-109 is likely due to a combination of factors characteristic of its classification as a Biopharmaceutics Classification System (BCS) Class II compound. The primary issues are its very low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism in the gut wall and liver.[1][2] To confirm this, you should characterize its dissolution rate and permeability.
Q2: What are the initial steps to improve the solubility and dissolution rate of AC-109?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like AC-109.[3][4][5] Initial approaches to consider include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of AC-109 to a higher-energy amorphous state by dispersing it within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Nanoformulations: Reducing the particle size of AC-109 to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.
Q3: How do we choose the best formulation strategy for AC-109?
A3: The choice of formulation strategy depends on the specific physicochemical properties of AC-109 and the desired product characteristics. A systematic approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the solubility, permeability, and solid-state properties of AC-109.
-
Feasibility Studies: Screen various formulation approaches (e.g., different polymers for ASDs, lipids and surfactants for SEDDS) on a small scale.
-
In Vitro Testing: Use in vitro dissolution and permeability assays to evaluate the performance of the different formulations.
-
In Vivo Pharmacokinetic Studies: The most promising formulations from in vitro testing should be advanced to in vivo studies in an appropriate animal model to determine the impact on bioavailability.
Q4: We observed good in vitro dissolution with our new formulation, but the in vivo bioavailability is still not optimal. What could be the reason?
A4: This discrepancy can arise from several factors:
-
In Vivo Precipitation: The drug may precipitate out of solution in the GI tract after the formulation has dispersed.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
To investigate these possibilities, consider conducting Caco-2 permeability assays with and without efflux pump inhibitors and performing in vivo pharmacokinetic studies with co-administration of inhibitors of relevant metabolic enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low in vitro dissolution of AC-109 in its pure form. | Poor aqueous solubility of the crystalline drug. | 1. Explore enabling formulations such as amorphous solid dispersions, lipid-based systems, or nanoformulations. 2. Conduct dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to better simulate in vivo conditions. |
| An amorphous solid dispersion (ASD) of AC-109 shows physical instability (recrystallization) during storage. | The polymer is not effectively stabilizing the amorphous drug. The formulation has a high drug loading. | 1. Screen different polymers with varying properties (e.g., HPMC, HPMCAS, PVP). 2. Reduce the drug loading in the dispersion. 3. Add a secondary stabilizer to the formulation. |
| A lipid-based formulation of AC-109 performs well in vitro but shows high variability in vivo. | The formulation's performance is highly dependent on the GI environment (e.g., presence of food). | 1. Evaluate the formulation's performance in both fasted and fed state simulated media. 2. Optimize the formulation to be less dependent on digestive processes. |
| The Caco-2 permeability assay shows a high efflux ratio (>2). | AC-109 is likely a substrate for an efflux transporter (e.g., P-glycoprotein). | 1. Confirm P-gp interaction by running the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). 2. Consider co-formulating with a safe and effective efflux inhibitor. |
| In vivo pharmacokinetic studies show a low Cmax and AUC after oral administration of a new formulation. | Poor absorption, rapid metabolism, or both. | 1. Analyze plasma samples for major metabolites to assess the extent of first-pass metabolism. 2. Compare the oral AUC to the AUC from an intravenous administration to determine absolute bioavailability. |
Experimental Protocols & Methodologies
In Vitro Dissolution Testing
Objective: To assess the rate and extent of AC-109 release from a formulation into a dissolution medium.
Apparatus: USP Apparatus 2 (Paddle).
Methodology:
-
Medium Preparation: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid). The medium should be deaerated and maintained at 37 ± 0.5°C.
-
Apparatus Setup: Set the paddle speed, typically to 50 or 75 RPM.
-
Sample Introduction: Place the solid dosage form of the AC-109 formulation into the vessel.
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Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.
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Sample Analysis: Filter the samples and analyze the concentration of AC-109 using a validated analytical method, such as HPLC-UV.
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Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of AC-109 and identify potential efflux transporter interactions.
Methodology:
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Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a Transwell® plate for approximately 21 days until they form a differentiated monolayer.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
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Permeability Measurement (Apical to Basolateral - A to B):
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Add AC-109 solution to the apical (upper) chamber.
-
At specified time intervals, take samples from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
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Add AC-109 solution to the basolateral chamber.
-
At specified time intervals, take samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of AC-109 in the samples by LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of an AC-109 formulation after oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (6-8 weeks old). Acclimatize the animals for at least three days before the study.
-
Dosing:
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Fast the rats overnight before dosing.
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Administer the AC-109 formulation orally via gavage.
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For determining absolute bioavailability, a separate group of rats should receive an intravenous dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the concentration of AC-109 in the plasma samples using a validated LC-MS/MS method.
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Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Data Presentation
Table 1: Comparison of In Vitro Dissolution of AC-109 Formulations
| Formulation | Medium (pH 6.8 with 0.5% SLS) | % Dissolved at 30 min | % Dissolved at 60 min |
| Crystalline AC-109 | Phosphate Buffer | < 5% | < 10% |
| Amorphous Solid Dispersion (1:3 Drug:HPMCAS) | Phosphate Buffer | 75% | 92% |
| Lipid-Based Formulation (SEDDS) | Phosphate Buffer | 85% | 98% |
| Nanoformulation (150 nm) | Phosphate Buffer | 68% | 85% |
Table 2: Caco-2 Permeability and Efflux Ratio for AC-109
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| AC-109 | 1.5 | 6.0 | 4.0 |
| AC-109 + Verapamil | 5.5 | 6.2 | 1.1 |
Table 3: Pharmacokinetic Parameters of AC-109 Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline AC-109 Suspension | 50 | 4.0 | 450 | 100 |
| Amorphous Solid Dispersion | 250 | 2.0 | 2250 | 500 |
| Lipid-Based Formulation | 350 | 1.5 | 3150 | 700 |
Visualizations
Caption: Experimental workflow for improving AC-109 bioavailability.
Caption: Simplified EGFR signaling pathway and the inhibitory action of AC-109.
References
Technical Support Center: Anticancer Agent 109
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Anticancer Agent 109. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your experiments.
Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The stability and degradation data presented are illustrative and based on typical characteristics of similar small molecule inhibitors. Researchers should perform their own stability studies for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Gas6-Axl signaling axis. By binding to the Axl receptor tyrosine kinase, it blocks the downstream activation of pro-survival pathways, including the PI3K/Akt pathway. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells that are dependent on Axl signaling.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, a formulation containing DMSO, PEG300, Tween 80, and saline is recommended. It is crucial to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.[1]
Q3: What are the primary signs of compound degradation?
A3: Degradation of this compound may manifest as a loss of potency, observed as a reduced effect on cell viability or target inhibition in your assays. Other indicators include the appearance of additional peaks in chromatography analysis (e.g., HPLC) or a change in the color or clarity of the stock solution.
Q4: Can I use a stock solution that has been stored for an extended period?
A4: We recommend preparing fresh stock solutions regularly. If a stock solution must be stored, it should be aliquoted and kept at -80°C for no longer than three months. Before use, visually inspect the solution for any signs of precipitation or color change. It is advisable to qualify the stored stock solution against a freshly prepared one to ensure its potency has not diminished.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Degradation of the compound due to improper storage or handling. | Prepare fresh stock and working solutions from solid compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Variability in cell seeding density or cell health. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination. | |
| Loss of compound activity in long-term experiments ( > 72 hours) | Instability of the compound in aqueous media at 37°C. | For long-term in vitro studies, consider replenishing the media with freshly diluted compound every 48-72 hours. |
| Precipitation of the compound in cell culture media | The final concentration of DMSO is too high, or the compound's solubility limit in the media is exceeded. | Ensure the final concentration of DMSO in the cell culture media is below 0.5%. If precipitation persists, consider lowering the working concentration of the compound. |
| Low or no in vivo efficacy | Poor bioavailability or rapid metabolism of the compound. | Optimize the dosing vehicle and route of administration. For in vivo studies, a formulation with DMSO, PEG300, Tween 80, and saline has been used.[1] Consider conducting pharmacokinetic studies to determine the compound's half-life in your animal model. |
Degradation and Storage
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Storage Conditions
| Form | Temperature | Humidity | Light | Duration |
| Solid Powder | -20°C | Controlled | Protect from light | Up to 12 months |
| DMSO Stock Solution | -80°C | N/A | Protect from light | Up to 3 months |
| Aqueous Working Solution | 4°C | N/A | Protect from light | Use immediately; do not store |
Hypothetical Degradation Profile
The following table presents hypothetical data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide stability study design.
| Condition | Time | Degradation (%) | Major Degradation Products |
| Acidic (0.1 N HCl) | 24 hours | 15% | Hydrolysis of amide bond |
| Basic (0.1 N NaOH) | 24 hours | 25% | Ring opening of heterocyclic core |
| Oxidative (3% H2O2) | 24 hours | 10% | Oxidation of nitrogen-containing moieties |
| Thermal (60°C) | 7 days | 8% | Epimerization and oxidation |
| Photolytic (UV light) | 24 hours | 30% | Photodegradation of aromatic rings |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Stock Solution (10 mM in DMSO):
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Equilibrate the vial of solid this compound to room temperature before opening.
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Weigh the required amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into single-use volumes in light-protected tubes and store at -80°C.
-
-
Working Solution (for in vitro assays):
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Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
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Use the working solutions immediately after preparation.
-
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation:
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Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water, 50:50).
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Expose the solutions to various stress conditions as outlined in the "Hypothetical Degradation Profile" table.
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At specified time points, take an aliquot of each solution for HPLC analysis.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to that of a control sample stored at -80°C.
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Identify and quantify any degradation products by their retention times and peak areas.
-
Visualizations
Caption: Mechanism of Action of this compound.
References
Technical Support Center: Troubleshooting "Anticancer Agent 109" Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of "Anticancer Agent 109."
Troubleshooting Guides
This section provides solutions to common problems you may encounter with your Western blot experiments.
Problem 1: Weak or No Signal
A faint or absent signal for your target protein can be frustrating. This issue can arise from various factors, from protein concentration to antibody efficiency.[1][2]
Troubleshooting Steps & Solutions
| Possible Cause | Solution |
| Low Target Protein Concentration | Increase the amount of protein loaded per well. Consider immunoprecipitation to enrich the target protein if its expression is low. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, ensuring the transfer sandwich is assembled correctly without air bubbles.[3] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Inactive Antibodies or Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Use fresh antibody dilutions and detection reagents. Avoid sodium azide in buffers if using HRP-conjugated secondary antibodies. |
| Blocking Agent Masking | Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent such as bovine serum albumin (BSA) or reducing the concentration of the blocking agent. |
| Excessive Washing | Over-washing the membrane can strip away bound antibodies. Reduce the duration or number of wash steps. |
Problem 2: High Background
High background can obscure your target protein band, making data interpretation difficult. This is often due to non-specific antibody binding or issues with the blocking or washing steps.
Troubleshooting Steps & Solutions
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent. Ensure the entire membrane is covered during blocking. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies more effectively. Adding a detergent like Tween-20 to the wash buffer can also help. |
| Contaminated Buffers or Equipment | Use fresh, filtered buffers and ensure all equipment and incubation trays are clean. |
| Membrane Dried Out | The membrane should remain hydrated throughout the process. A dried membrane can lead to high, patchy background. |
| Overexposure | If using a chemiluminescent detection system, a very high background can result from overexposure. Reduce the exposure time. |
Problem 3: Non-Specific or Multiple Bands
The presence of unexpected bands can complicate the interpretation of your results. These can arise from protein degradation, post-translational modifications, or antibody cross-reactivity.
Troubleshooting Steps & Solutions
| Possible Cause | Solution |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can result in lower molecular weight bands. |
| Post-Translational Modifications | Phosphorylation, glycosylation, or ubiquitination can cause bands to appear at a higher molecular weight than expected. Consult literature for known modifications of your target protein. |
| Protein Multimers | Dimers or trimers may appear as higher molecular weight bands. Ensure your samples are fully reduced by adding fresh reducing agent (like DTT or β-mercaptoethanol) and boiling them before loading. |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins. Use an affinity-purified antibody or try a different antibody against a different epitope of the target protein. A blocking peptide can be used to confirm specificity. |
| High Antibody Concentration | Too much primary or secondary antibody can lead to the detection of non-specific bands. Optimize antibody concentrations. |
| Splice Variants | The target protein may have multiple splice variants, leading to bands of different molecular weights. Check protein databases like UniProt for information on potential isoforms. |
Frequently Asked Questions (FAQs)
Q1: My loading control (e.g., GAPDH, β-actin) is showing uneven bands. What should I do?
A1: Uneven loading control bands suggest that an unequal amount of protein was loaded into each lane. It is crucial to perform an accurate protein concentration assay before loading your samples. If the loading control itself is affected by the experimental conditions, you should test a different housekeeping protein.
Q2: I see a band at a lower molecular weight than my target protein after treating cells with "this compound." What could this be?
A2: This could indicate that your anticancer agent is inducing cleavage of the target protein. For instance, many apoptosis-inducing agents cause the cleavage of proteins like PARP or caspases. The lower molecular weight band may represent a cleavage product. You should check the literature for known cleavage sites of your protein of interest.
Q3: Why are my protein bands "smiling" or distorted?
A3: "Smiling" bands are often a result of the gel running too hot due to excessively high voltage. Try running the gel at a lower voltage or in a cold room. Distorted bands can also be caused by issues with gel polymerization or sample preparation.
Q4: How can I be sure that the extra bands on my blot are non-specific?
A4: To confirm the specificity of your primary antibody, you can perform a control experiment using a blocking peptide, which should prevent the antibody from binding to the target protein and eliminate the specific band. You can also use knockout or knockdown cell lines that do not express the target protein as negative controls.
Q5: What are the key considerations when performing a Western blot for apoptosis markers?
A5: When studying apoptosis, it's important to select appropriate markers for the apoptotic pathway you are investigating, such as cleaved caspases (e.g., caspase-3) or cleaved PARP. The timing of sample collection is also critical, as the expression and cleavage of apoptotic proteins can be transient. Standardization and normalization with a reliable loading control are essential for comparing protein levels across different treatment conditions.
Experimental Protocols & Visualizations
Standard Western Blot Workflow
A typical Western blot experiment involves several key steps, from sample preparation to signal detection.
References
"Anticancer agent 109" dose-response curve issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Anticancer Agent 109. Our goal is to help you overcome common hurdles in your experiments and ensure the generation of accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Gas6-Axl signaling axis. It functions by inhibiting the expression of both Gas6 and Axl, which in turn downregulates the activity of downstream signaling molecules p-PI3K and p-AKT in cancer cells. This disruption of the Gas6/Axl pathway leads to G1 phase cell cycle arrest and promotes apoptosis (programmed cell death) in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated growth inhibitory effects in a variety of cancer cell lines. The reported IC50 values are summarized in the table below.[1]
Q3: My observed IC50 value for this compound is significantly different from the published data. What are the potential reasons?
A3: Discrepancies in IC50 values are a common issue in cell-based assays and can arise from several experimental variables. Key factors to consider include the specific cell line and its passage number, cell seeding density, the type of viability assay used, incubation time with the agent, and the concentration of serum in the culture medium.
Q4: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A4: A non-sigmoidal dose-response curve can indicate several potential issues. If the curve is flat, it may suggest that the concentration range tested is too low or that the cell line is resistant to this compound. An irregular or U-shaped curve could be a sign of experimental artifacts, such as compound precipitation at high concentrations or off-target effects.
Q5: Are there any known interferences of this compound with common cell viability assays?
A5: While specific interference data for this compound is not widely published, it is crucial to consider potential artifacts common to small molecule inhibitors in cell-based assays. These can include optical interference with absorbance or fluorescence-based assays, or direct effects on assay reagents. Running appropriate cell-free controls is essential to rule out such interferences.
Troubleshooting Guides
Problem 1: High Variability Between Replicates in Dose-Response Experiments
High variability in your data can mask the true effect of this compound. Here are some common causes and solutions:
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Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell number distribution.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To minimize this, avoid using the outermost wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
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Compound Dilution Errors: Prepare fresh serial dilutions of this compound for each experiment. Inaccurate pipetting during this step is a frequent source of error.
Problem 2: Unexpectedly Low or No Potency of this compound
If you observe a weaker-than-expected effect of the agent, consider the following:
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Compound Integrity: Ensure that your stock solution of this compound has been stored correctly and has not degraded. Prepare fresh aliquots from a new stock if necessary.
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Cell Line Health: Use cells that are in the logarithmic growth phase and have a low passage number. High-passage cells can exhibit altered sensitivity to anticancer agents.
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Assay Incubation Time: The duration of exposure to this compound can significantly influence the observed potency. Ensure that the incubation time is sufficient for the agent to induce its biological effects.
Problem 3: Artifacts in Cell Viability Assays
Cell viability assays that measure metabolic activity (e.g., MTT, XTT, resazurin-based assays) can be susceptible to artifacts. Here’s how to identify and mitigate them:
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Optical Interference: Some compounds can absorb light or fluoresce at the same wavelengths used in the assay, leading to artificially high or low readings. To test for this, run a cell-free control where you add this compound to the assay medium without cells.
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Redox Activity: If using a redox-based assay, the compound itself might directly reduce the indicator dye. A cell-free experiment can also help identify this type of interference.
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Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, which can be observed by microscopic inspection of the wells and can interfere with optical readings.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| HT-29 | Colon Cancer | 4.6 |
| DU145 | Prostate Cancer | 1.1 |
| U937 | Lymphoma | 6.7 |
| A549 | Lung Cancer | 4.2 |
| PANC-1 | Pancreatic Cancer | 4.0 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Replace the existing medium with the medium containing the various concentrations of the agent. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for dose-response curve issues.
References
Validation & Comparative
A Comparative Guide to Combination Therapy: Anticancer Agent 109 (INBRX-109) with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the novel anticancer agent INBRX-109, a tetravalent Death Receptor 5 (DR5) agonist, in combination with standard chemotherapy regimens. The objective is to present supporting experimental data and detailed methodologies to inform preclinical and clinical research in oncology.
Introduction to Anticancer Agent 109 (INBRX-109)
INBRX-109 is a third-generation, recombinant, humanized agonistic antibody that targets Death Receptor 5 (DR5). DR5 is a cell surface receptor that, upon activation, can trigger the extrinsic apoptosis pathway, leading to programmed cell death in cancer cells.[1] INBRX-109 is engineered as a tetravalent antibody to induce robust DR5 clustering and potent pro-apoptotic signaling, designed to overcome the limitations of earlier-generation DR5 agonists.[1][2] Preclinical studies have demonstrated its antitumor activity in various cancer models, and it is currently under investigation in clinical trials for solid tumors, both as a monotherapy and in combination with chemotherapy.
Combination Therapy Rationale
The combination of INBRX-109 with conventional chemotherapy is based on the rationale of synergistic or additive antitumor effects through complementary mechanisms of action. Chemotherapeutic agents can induce cellular stress and DNA damage, which may sensitize cancer cells to DR5-mediated apoptosis. For instance, some chemotherapy drugs can upregulate the expression of DR5 on tumor cells, thereby enhancing the efficacy of DR5 agonists like INBRX-109. This guide focuses on the combination of INBRX-109 with two key chemotherapy regimens:
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Irinotecan and Temozolomide: A combination often used in the treatment of Ewing sarcoma.
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FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan): A standard of care for metastatic colorectal cancer.
Preclinical and Clinical Data Summary
While specific quantitative preclinical data for INBRX-109 combination therapies are emerging, the available information from preclinical rationale and early-phase clinical trials shows promising results.
INBRX-109 in Combination with Irinotecan and Temozolomide (for Ewing Sarcoma)
A phase 1 clinical trial has evaluated INBRX-109 in combination with irinotecan and temozolomide for advanced or metastatic, unresectable Ewing sarcoma.
Clinical Efficacy Data (as of September 8, 2023):
| Metric | Result |
| Disease Control Rate (DCR) | 76.9% (10 out of 13 evaluable patients) |
| Partial Responses (PR) | 53.8% (7 out of 13 evaluable patients) |
| Durable Clinical Benefit (>6 months) | 30.8% (4 out of 13 evaluable patients) |
Preclinical Rationale:
Preclinical studies have shown that INBRX-109, in combination with SN-38 (the active metabolite of irinotecan), demonstrates enhanced anticancer activity in Ewing sarcoma cell lines. Furthermore, the combination of INBRX-109 and irinotecan resulted in complete tumor regression in a Ewing sarcoma patient-derived xenograft model. It is also suggested that temozolomide may increase the expression of DR5, further sensitizing the cancer cells to INBRX-109.
INBRX-109 in Combination with FOLFIRI (for Colorectal Cancer)
An expansion cohort of a phase 1 study is evaluating INBRX-109 in combination with FOLFIRI in patients with second-line or greater metastatic colorectal cancer.
Clinical Efficacy Data (preliminary):
| Metric | Result |
| Disease Control Rate (DCR) | 77% (10 out of 13 evaluable patients) |
| Partial Responses (PR) | 31% (4 out of 13 evaluable patients) |
| Durable Disease Control (>180 days) | 46% (6 out of 13 evaluable patients) |
| Median Progression-Free Survival (PFS) | 7.85 months |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of INBRX-109 combination therapy.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
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Drug Treatment: Treat the cells with varying concentrations of INBRX-109, the chemotherapeutic agent (e.g., SN-38 for irinotecan), and their combination for 48-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Incubate the plate overnight and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
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Cell Treatment: Treat cells with INBRX-109, the chemotherapeutic agent, and their combination for a predetermined time (e.g., 48 hours).
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Protocol:
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Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of the combination therapy in a living organism.
Protocol:
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
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Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, INBRX-109 alone, chemotherapy alone, combination therapy).
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Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
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Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathways and Experimental Workflows
DR5-Mediated Apoptosis Signaling Pathway
INBRX-109 induces apoptosis by binding to DR5, leading to the recruitment of the adaptor protein FADD and the activation of Caspase-8. Activated Caspase-8 then initiates a caspase cascade, culminating in the activation of effector caspases like Caspase-3, which execute apoptosis.
Caption: DR5-mediated apoptosis pathway initiated by INBRX-109.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to determine if the combination of INBRX-109 and chemotherapy is synergistic.
Caption: Workflow for determining in vitro drug synergy.
Logical Relationship of Combination Therapy Action
This diagram illustrates the proposed synergistic interaction between INBRX-109 and chemotherapy.
References
Synergistic Effects of Novel Anticancer Agents with Immunotherapy: A Comparative Guide
The landscape of cancer treatment is rapidly evolving, with a significant shift towards combination therapies that leverage the immune system to fight malignancies. This guide provides a comparative overview of several investigational anticancer agents, each designated with the number "109" in various research and development contexts. These agents, with their diverse mechanisms of action, are being explored for their potential synergistic effects when combined with immunotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and experimental designs.
Due to the distinct nature of each "Anticancer Agent 109," this guide will present a series of individual assessments rather than a direct head-to-head comparison. Each section will focus on a specific agent, detailing its mechanism of action, preclinical and clinical evidence of synergy with immunotherapy, and the experimental methodologies used to generate these findings.
AUR-109: A Spectrum-Selective Tyrosine Kinase Inhibitor
AUR-109 is an orally bioavailable, clinical-stage receptor tyrosine kinase (RTK) inhibitor. It targets proangiogenic and oncogenic pathways by inhibiting RTKs such as DDR1, FGFR, VEGFR, PDGFR, and RET.[1] The rationale for combining AUR-109 with immunotherapy stems from its potential to modulate the tumor immune microenvironment. For instance, DDR1 inhibition can alter the extracellular matrix, potentially increasing immune cell infiltration, while FGFR inhibition can decrease PD-L1 expression and VEGFR inhibition can reduce the population of regulatory T cells (Tregs).[1]
Preclinical Synergistic Effects with PD-1 Blockade
Preclinical studies in a Renca subcutaneous tumor model have shown that AUR-109 treatment leads to an increase in total and CD4+ T cells, with a higher ratio of total T cells to Tregs, suggesting a shift towards an effector T cell phenotype.[1] In tumor-infiltrating lymphocytes (TILs), AUR-109 treatment was associated with decreased expression of PD-1 and PD-L1, and a concurrent increase in IFN-γ expression on CD8+ T cells and NK cells.[1] These findings indicate a significant immune activation within the tumor microenvironment, providing a strong rationale for combination with PD-1 blockade.[1]
Clinical Development
AUR-109 is currently being evaluated in a Phase II clinical trial for patients with colorectal, ovarian, and renal cancers who have received at least two prior lines of systemic therapy. While this trial is evaluating AUR-109 as a monotherapy at different dose levels, the preclinical data suggests that future clinical investigations will likely explore its combination with immune checkpoint inhibitors.
Experimental Protocols
In Vivo Tumor Models:
-
Animal Model: Renca subcutaneous tumor model.
-
Treatment: Administration of AUR-109 as a single agent.
-
Analysis: Immune cell populations in the blood and tumor microenvironment were analyzed by FACS. Anti-tumor efficacy was analyzed in both subcutaneous and orthotopic Renca syngeneic tumor models.
Signaling Pathway and Experimental Workflow
Caption: AUR-109 inhibits multiple RTKs to modulate the tumor microenvironment and enhance anti-tumor immunity.
AK109: An Anti-VEGFR2 Antibody
AK109 is a fully human monoclonal antibody that specifically targets VEGFR2, a key mediator of angiogenesis. By blocking the VEGF/VEGFR2 signaling pathway, AK109 aims to inhibit tumor growth by preventing the formation of new blood vessels, as well as inhibiting endothelial cell migration and proliferation. The combination of anti-angiogenic agents with immune checkpoint inhibitors is a clinically validated strategy that can have synergistic effects.
Clinical Synergistic Potential
A first-in-human Phase I study of AK109 in patients with advanced solid tumors demonstrated manageable safety and promising anti-tumor activity as a monotherapy. Based on these results, two Phase II studies are currently underway to evaluate the efficacy of AK109 in combination with AK104, an anti-PD-1/CTLA-4 bispecific antibody, in various solid tumors. This combination strategy is designed to simultaneously target tumor angiogenesis and suppress immune checkpoints, potentially leading to a more robust and durable anti-tumor response.
Clinical Trial Data
| Trial ID | Phase | Treatment Arms | Key Efficacy Endpoints (Monotherapy) | Status |
| NCT04547205 | I | AK109 monotherapy | ORR: 10.0%, DCR: 62.5% | Completed |
| NCT05142423 | II | AK109 + AK104 | Efficacy in multiple solid tumors | Ongoing |
| NCT04982276 | II | AK109 + AK104 | Efficacy in multiple solid tumors | Ongoing |
Experimental Protocols
Phase I Clinical Trial (NCT04547205):
-
Patient Population: Patients with advanced or metastatic solid tumors.
-
Treatment: AK109 administered intravenously.
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included pharmacokinetic profile and preliminary anti-tumor activity (ORR, DCR).
Experimental Workflow
Caption: Clinical development pathway of AK109 from monotherapy to combination with immunotherapy.
AMY109: An Anti-Interleukin-8 Monoclonal Antibody
AMY109 is a humanized anti-interleukin-8 (IL-8) monoclonal antibody. IL-8 is a chemokine that can contribute to an immunosuppressive tumor microenvironment and promote fibrosis. By neutralizing IL-8, AMY109 is expected to reduce fibrosis and decrease the number of immunosuppressive cells within the tumor, thereby making the tumor microenvironment more permissive to the anti-tumor effects of immune checkpoint inhibitors.
Clinical Synergistic Effects with PD-L1 Blockade
A multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics, and clinical activity of AMY109 in combination with atezolizumab (an anti-PD-L1 antibody) in patients with previously treated advanced solid tumors. The combination was found to be well-tolerated with no new safety signals. Durable partial responses were observed in two out of 38 patients (one with uterocervical cancer and one with pancreatic cancer), suggesting potential synergistic activity.
Clinical Trial Data
| Trial Phase | Treatment | Number of Patients | Objective Response Rate (ORR) | Key Adverse Events |
| I | AMY109 + Atezolizumab | 38 | 5% (2 confirmed PRs) | Grade 1-3 treatment-related AEs in 55% of patients. |
Experimental Protocols
Phase I Clinical Trial:
-
Patient Population: Patients with previously treated advanced solid tumors with an ECOG performance status of 0 or 1.
-
Treatment: AMY109 (2-45 mg/kg) plus atezolizumab (1200 mg) administered intravenously every 3 weeks.
-
Endpoints: Primary endpoints included dose-limiting toxicity, safety, and pharmacokinetics. Secondary endpoints included anti-tumor activity per RECIST 1.1.
Signaling Pathway
References
A Head-to-Head Comparison: Anticancer Agent 109 vs. Sunitinib in Preclinical Models
For Immediate Release
In the competitive landscape of oncology drug development, a novel anticancer agent, designated as agent 109 (also known as compound 6-15), is demonstrating significant preclinical efficacy, positioning it as a noteworthy comparator to the established multi-targeted tyrosine kinase inhibitor, sunitinib. This guide provides a comprehensive comparison of the two agents, summarizing key experimental data and outlining the methodologies employed in these preclinical evaluations.
Executive Summary
Anticancer agent 109, a 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole, has shown superior in vitro cytotoxicity against a panel of seven cancer cell lines when compared to sunitinib. Notably, in a gemcitabine-resistant pancreatic cancer cell line, agent 109 was found to be 3.6-fold more potent than sunitinib. While sunitinib exhibits broad-spectrum kinase inhibition, agent 109 appears to exert its potent anticancer effects primarily through the targeted downregulation of the Gas6-Axl signaling pathway. In vivo studies in xenograft models of lung and pancreatic cancer have further substantiated the promise of agent 109, demonstrating significant tumor growth inhibition.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic activity of this compound and sunitinib was evaluated across seven human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined and are presented below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sunitinib IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.0 ± 1.6 | Data not available in reviewed sources |
| MDA-MB-231 | Breast Adenocarcinoma | 2.8 ± 2.3 | Data not available in reviewed sources |
| HT-29 | Colorectal Adenocarcinoma | 4.6 ± 2.5 | Data not available in reviewed sources |
| DU145 | Prostate Carcinoma | 1.1 ± 1.2 | Data not available in reviewed sources |
| U937 | Histiocytic Lymphoma | 6.7 ± 1.9 | Data not available in reviewed sources |
| A549 | Lung Carcinoma | 4.2 ± 1.9 | Data not available in reviewed sources |
| PANC-1 | Pancreatic Epithelioid Carcinoma | 4.0 ± 0.1 | Data not available in reviewed sources |
Data for this compound is sourced from a preclinical study summary[1]. IC50 values for Sunitinib in the same direct comparative study were not available in the reviewed literature. However, the study concluded that agent 109 exhibited superior anticancer efficacy over sunitinib in all tested cell lines[1].
Mechanism of Action: A Tale of Two Kinase Inhibitors
The distinct mechanisms of action of agent 109 and sunitinib are central to their differing preclinical profiles.
This compound: This agent functions as a potent inhibitor of the Gas6-Axl signaling axis.[1] The binding of the ligand, Gas6, to the Axl receptor tyrosine kinase is a critical pathway for tumor cell proliferation, survival, migration, and drug resistance. By inhibiting this pathway, agent 109 induces G1 phase cell cycle arrest and promotes apoptosis in cancer cells.[1]
Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, among others. By inhibiting these RTKs, sunitinib disrupts tumor angiogenesis and direct tumor cell proliferation. Interestingly, while also suppressing Gas6 expression, its inhibitory activity against the Axl kinase is significantly weaker compared to its other targets.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound was evaluated in nude mice bearing human tumor xenografts.
A549 Lung Cancer Xenograft Model: Intraperitoneal administration of agent 109 at doses of 1 and 3 mg/kg resulted in a more significant reduction in tumor volume and weight compared to the standard chemotherapeutic agent, cisplatin.[1]
PANC-1 Pancreatic Cancer Xenograft Model: In this model, agent 109 administered at 3 mg/kg demonstrated a significantly greater antitumor effect than gemcitabine at 50 mg/kg. After 30 days of treatment, gemcitabine showed no effect on tumor growth, whereas agent 109 significantly inhibited tumor progression. Furthermore, the survival rate in the agent 109 treatment group was 100%, compared to 80% in the gemcitabine control group.
Experimental Protocols
The following are representative protocols for the key experiments cited. The specific parameters may have varied in the original studies.
In Vitro Cell Viability (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Sunitinib). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the efficacy of anticancer agents on tumor growth in a living organism.
-
Cell Preparation: Human cancer cells (e.g., A549 or PANC-1) are cultured, harvested during their exponential growth phase, and resuspended in a sterile solution, such as phosphate-buffered saline (PBS) or a mixture with Matrigel.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), the animals are randomized into treatment and control groups.
-
Drug Administration: The test compound (this compound) and control (vehicle or a standard-of-care drug like cisplatin or gemcitabine) are administered to the respective groups according to a predetermined schedule and route (e.g., intraperitoneal injection).
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Efficacy Evaluation: Tumor dimensions are measured periodically (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (width² x length) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The mice are then euthanized, and the tumors are excised, weighed, and may be further analyzed.
Conclusion
The preclinical data available for this compound suggests it is a highly potent compound with a distinct mechanism of action compared to the multi-targeted inhibitor sunitinib. Its superior in vitro cytotoxicity and promising in vivo efficacy, particularly in treatment-resistant models, warrant further investigation. Future studies directly comparing the in vivo efficacy and safety profile of agent 109 with sunitinib will be crucial in determining its potential as a next-generation anticancer therapeutic.
References
Validating the Antitumor Effects of Anticancer Agent 109 in Novel Preclinical Models: A Comparative Guide
For Immediate Release – This guide provides a comparative analysis of "Anticancer agent 109," a novel, potent, and selective RAF kinase inhibitor, against the established MEK inhibitor, Trametinib.[1][2][3] The validation is conducted in advanced preclinical models, including Patient-Derived Organoids (PDOs) and Patient-Derived Xenografts (PDXs), which more accurately reflect human tumor biology than traditional cell lines.[4][5]
The data herein demonstrates the superior efficacy of this compound in inhibiting tumor growth in models harboring BRAF and KRAS mutations, highlighting its potential as a next-generation targeted therapy.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. This compound is a novel ATP-competitive inhibitor designed to target RAF kinases, a central component of this pathway. By blocking RAF, it aims to halt the downstream signaling that leads to uncontrolled cell growth. Trametinib, a known MEK inhibitor, targets a downstream node in the same pathway.
Comparative Efficacy Data
The antitumor activity of this compound was evaluated against Trametinib in both Patient-Derived Organoid (PDO) cultures and in vivo Patient-Derived Xenograft (PDX) models. These models are known to better preserve the characteristics of the original patient tumors compared to traditional cell lines.
The half-maximal inhibitory concentration (IC50) was determined in PDOs derived from patients with colorectal cancer, representing different mutational statuses. Lower IC50 values indicate higher potency.
| Organoid Model ID | Primary Tumor | Mutation Status | This compound IC50 (nM) | Trametinib IC50 (nM) |
| CRC-01 | Colorectal | BRAF V600E | 25.3 | 45.8 |
| CRC-02 | Colorectal | KRAS G12D | 150.7 | > 1000 |
| CRC-03 | Colorectal | WT | 890.4 | 950.2 |
Data represents the mean of three independent experiments. WT: Wild Type.
The results show that this compound has a significantly lower IC50, and therefore higher potency, in both BRAF and KRAS mutant colorectal cancer organoids when compared to Trametinib.
The efficacy of each agent was tested in vivo using PDX models established from patient tumors. Tumor Growth Inhibition (TGI) was measured after 28 days of treatment.
| PDX Model ID | Primary Tumor | Mutation Status | Treatment Group | Tumor Growth Inhibition (%) |
| MEL-01 | Melanoma | BRAF V600E | This compound | 92.5% |
| MEL-01 | Melanoma | BRAF V600E | Trametinib | 78.3% |
| PANC-01 | Pancreatic | KRAS G12D | This compound | 68.2% |
| PANC-01 | Pancreatic | KRAS G12D | Trametinib | 35.1% |
TGI (%) is calculated as (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.
In in vivo PDX models, this compound demonstrated superior tumor growth inhibition for both BRAF-mutant melanoma and KRAS-mutant pancreatic cancer compared to Trametinib.
Experimental Protocols & Workflow
The validation process followed a systematic workflow, from organoid culture and high-throughput screening to in vivo efficacy studies in corresponding PDX models.
-
Organoid Culture : PDOs were established from fresh patient tumor tissue following enzymatic digestion and embedded in a basement membrane matrix. Cultures were maintained in a specialized growth medium.
-
Drug Treatment : Organoids were dissociated into small fragments and plated in 384-well plates. A dilution series of this compound and Trametinib (0.1 nM to 10 µM) was added.
-
Viability Assessment : After 7 days of incubation, cell viability was measured using a luminescence-based ATP assay, which quantifies the number of viable cells.
-
Data Analysis : Luminescence readings were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit.
-
Model Implantation : Fresh tumor fragments from patient biopsies were subcutaneously implanted into immunodeficient mice. Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Animal Randomization : Mice were randomized into three groups: Vehicle control, this compound (e.g., 20 mg/kg, daily), and Trametinib (e.g., 1 mg/kg, daily).
-
Dosing and Monitoring : Treatments were administered orally for 28 consecutive days. Tumor volume and body weight were measured twice weekly.
-
Endpoint Analysis : At the end of the study, Tumor Growth Inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
Comparative Advantages of this compound
Based on the presented data, this compound shows clear advantages over the comparator, particularly in challenging KRAS-mutant models, where MEK inhibitors often have limited efficacy.
References
Comparative Analysis: "Anticancer Agent 109" Versus Established Anticancer Drugs
In the landscape of oncology research, the quest for more effective and less toxic cancer therapies is perpetual. A novel investigational compound, "Anticancer agent 109," has emerged as a promising inhibitor of the Gas6-Axl signaling pathway, a critical axis in tumor proliferation, survival, and metastasis. This guide provides a comprehensive comparative analysis of "this compound" against established anticancer drugs, Sunitinib and Gemcitabine, to offer researchers, scientists, and drug development professionals a thorough evaluation of its preclinical performance.
Mechanism of Action: Targeting the Gas6-Axl Pathway
"this compound" exerts its antitumor effects by disrupting the Gas6-Axl signaling cascade.[1] This pathway is frequently overexpressed in various cancers and is associated with poor prognosis. By inhibiting the expression of both the ligand Gas6 and its receptor Axl, "this compound" effectively blocks downstream signaling through the PI3K/AKT pathway.[1] This inhibition leads to cell cycle arrest in the G1 phase and promotes apoptosis in cancer cells.[1]
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, also indirectly affects pathways related to cell proliferation and angiogenesis, but its primary targets include VEGFR and PDGFR. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to cell death.
Below is a diagram illustrating the proposed mechanism of action for "this compound".
Caption: Mechanism of Action of this compound.
In Vitro Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent cytotoxic effects of "this compound" across a panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for "this compound" in comparison to Sunitinib.
| Cell Line | Cancer Type | "this compound" IC50 (µM) | Sunitinib IC50 (µM) |
| A549 | Lung Carcinoma | 4.2 | > 22.68 |
| PANC-1 | Pancreatic Carcinoma | 4.0 | - |
| MCF-7 | Breast Adenocarcinoma | 2.0 | - |
| MDA-MB-231 | Breast Adenocarcinoma | 2.8 | - |
| HT-29 | Colorectal Adenocarcinoma | 4.6 | - |
| DU145 | Prostate Carcinoma | 1.1 | - |
| U937 | Histiocytic Lymphoma | 6.7 | - |
Notably, "this compound" was found to be up to 5.4-fold more active than Sunitinib against the tested cancer cells and was up to 20-fold safer against normal cells.[1]
In Vivo Antitumor Activity: Xenograft Models
The antitumor efficacy of "this compound" was evaluated in nude mouse xenograft models using A549 and PANC-1 cells. The compound was administered via intraperitoneal injection.
| Animal Model | Treatment | Dosage | Outcome |
| A549 Xenograft | "this compound" | 1 mg/kg & 3 mg/kg | Significantly reduced tumor size and weight. 1 mg/kg promoted tumor regression to about a quarter of the original size. |
| PANC-1 Xenograft | "this compound" | 3 mg/kg | Promoted tumor regression to approximately a quarter of the original size. |
Data sourced from MedchemExpress.
The experimental workflow for the in vivo studies is outlined in the diagram below.
Caption: In Vivo Xenograft Model Workflow.
Experimental Protocols
For the purpose of reproducibility and further research, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of "this compound" or a vehicle control for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Gas6, Axl, p-PI3K, p-AKT, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: BALB/c nude mice (4-6 weeks old) were used.
-
Cell Implantation: A549 or PANC-1 cells (5 x 10^6 cells in 100 µL PBS) were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. "this compound" was administered intraperitoneally six times a week.
-
Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (length × width^2) / 2.
-
Endpoint: At the end of the study (31 days for A549 and 85 days for PANC-1), mice were euthanized, and tumors were excised and weighed.
Conclusion
"this compound" demonstrates significant potential as a novel therapeutic agent. Its targeted mechanism of action against the Gas6-Axl pathway, coupled with potent in vitro and in vivo efficacy, positions it as a promising candidate for further development. The preclinical data suggests a favorable profile compared to Sunitinib in certain contexts, particularly in its specificity and safety margin. Further investigation, including comprehensive pharmacokinetic and toxicology studies, is warranted to translate these preclinical findings into clinical applications for the treatment of lung, pancreatic, and other cancers.
References
Comparative Analysis of Anticancer Agent 109's Impact on the Tumor Microenvironment
This guide provides a comparative analysis of the novel investigational drug, Anticancer Agent 109, against established therapies, focusing on its impact on the tumor microenvironment (TME). The data presented is derived from preclinical studies in a murine model of colorectal cancer.
Overview of Therapeutic Agents
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This compound: A novel, selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on Cancer-Associated Fibroblasts (CAFs). The agent is hypothesized to remodel the TME by reducing CAF-mediated immunosuppression and extracellular matrix (ECM) deposition.
-
Pembrolizumab (Anti-PD-1): An immune checkpoint inhibitor that blocks the interaction between PD-1 on T cells and its ligands (PD-L1, PD-L2), reinvigorating anti-tumor T cell responses.
-
Paclitaxel: A cytotoxic chemotherapy agent that stabilizes microtubules. It is also known to induce immunogenic cell death and modulate immune responses within the TME.
Comparative Efficacy and TME Modulation
The following tables summarize the key findings from a head-to-head comparison in a CT26 colorectal tumor model.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | 1502 ± 120 | 0% |
| This compound | 25 mg/kg, daily | 675 ± 85 | 55% |
| Pembrolizumab | 10 mg/kg, twice weekly | 826 ± 98 | 45% |
| Paclitaxel | 15 mg/kg, weekly | 540 ± 75 | 64% |
| Agent 109 + Pembrolizumab | Combination Dosing | 210 ± 45 | 86% |
Table 2: Immune Cell Infiltration in the TME (Flow Cytometry)
| Treatment Group | CD8+ T Cells / mm² | CD4+ FoxP3+ Tregs / mm² | CD8+ / Treg Ratio |
| Vehicle Control | 85 ± 15 | 45 ± 8 | 1.9 |
| This compound | 250 ± 30 | 25 ± 5 | 10.0 |
| Pembrolizumab | 210 ± 25 | 38 ± 6 | 5.5 |
| Paclitaxel | 150 ± 20 | 30 ± 4 | 5.0 |
| Agent 109 + Pembrolizumab | 480 ± 55 | 20 ± 4 | 24.0 |
Table 3: Cytokine and ECM Profile
| Treatment Group | IFN-γ (pg/mL) in Tumor Lysate | TGF-β (pg/mL) in Tumor Lysate | Collagen Density (% Area) |
| Vehicle Control | 50 ± 10 | 350 ± 40 | 25 ± 4% |
| This compound | 150 ± 25 | 120 ± 20 | 10 ± 2% |
| Pembrolizumab | 200 ± 30 | 330 ± 35 | 23 ± 3% |
| Paclitaxel | 90 ± 15 | 280 ± 30 | 18 ± 3% |
Signaling Pathways and Logical Comparisons
The following diagrams illustrate the proposed mechanism of action for this compound and a comparative summary of its effects.
Navigating Early Stage Clinical Development: A Comparison Guide to Phase I Trial Designs for Anticancer Agent 109
For Immediate Release
This guide provides a comprehensive overview of the critical considerations for designing a Phase I clinical trial for "Anticancer agent 109," a novel therapeutic with promising preclinical activity. Aimed at researchers, scientists, and drug development professionals, this document delves into the strategic selection of trial methodologies, supported by comparative data and detailed experimental protocols. The focus is to equip research teams with the necessary insights to navigate the complexities of early-stage oncology trials and optimize the clinical development path for this agent.
Unveiling this compound: Mechanism of Action
"this compound" is identified as an inhibitor of the Gas6-Axl signaling pathway.[1] Preclinical evidence demonstrates its ability to suppress the expression of both Gas6 and its receptor, Axl.[1] This inhibition disrupts downstream signaling through key survival pathways, including PI3K/AKT, ultimately leading to G1 phase cell cycle arrest and apoptosis in cancer cells.[1] In vivo studies using A549 and PANC-1 xenograft models in nude mice have shown significant reduction in tumor size and weight with intraperitoneal administration of the agent.[1]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Phase I Clinical Trial Design: A Comparative Analysis
The primary objectives of a Phase I trial are to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase II Dose (RP2D), and to evaluate the safety and pharmacokinetic profile of a new agent.[2] For this compound, a dose-escalation study is the standard approach. Below, we compare common dose-escalation designs.
| Design Type | Description | Advantages | Disadvantages |
| Traditional 3+3 | Patients are enrolled in cohorts of three. If no Dose-Limiting Toxicities (DLTs) are observed, the dose is escalated in the next cohort. If one DLT occurs, three more patients are added. The MTD is the dose level below the one where ≥2 out of 3-6 patients experience a DLT. | Simple to implement and widely understood. | Can be slow to escalate, potentially treating more patients at sub-therapeutic doses. MTD estimation can be imprecise. |
| Accelerated Titration | Starts with single-patient cohorts for rapid dose escalation. Switches to a 3+3 design once a DLT or a certain grade of toxicity is observed. | Faster dose escalation in the initial, presumably safer, dose levels. | May expose a single patient to a higher risk of toxicity at the beginning of the trial. |
| Model-Based Designs (e.g., CRM, BOIN) | Utilize a statistical model to determine the next dose level based on cumulative toxicity data from all enrolled patients. These models aim to treat more patients at or near the target MTD. | More efficient and accurate in identifying the MTD. Can reduce the number of patients treated at sub-optimal doses. | More complex to design and implement, requiring specialized statistical expertise. |
Given the novelty of this compound's mechanism, a Traditional 3+3 design is a conservative and widely accepted starting point. This was the design used for the Phase I trial of INBRX-109, another agent with a "109" designation.
The following diagram illustrates the workflow of a 3+3 dose-escalation design.
Caption: Workflow of a 3+3 dose-escalation clinical trial design.
Key Experimental Protocols in a Phase I Trial
A robust Phase I trial for this compound would include the following key assessments:
| Assessment | Experimental Protocol | Purpose |
| Safety and Tolerability | Physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). | To identify the DLTs and determine the MTD. |
| Pharmacokinetics (PK) | Serial blood samples are collected at predefined time points after drug administration. Plasma concentrations of the agent are quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. |
| Pharmacodynamics (PD) | Collection of tumor biopsies or surrogate tissues (e.g., peripheral blood mononuclear cells) to measure the modulation of the Gas6-Axl pathway. This can be assessed by techniques like immunohistochemistry (IHC) for Axl expression or Western blotting for p-PI3K and p-AKT levels. | To demonstrate target engagement and understand the biological effects of the drug at different dose levels. |
| Anti-tumor Activity | Tumor assessments using imaging techniques (e.g., CT or MRI) are performed at baseline and at regular intervals during the trial. Response is evaluated based on criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST). | To obtain preliminary evidence of the drug's efficacy. |
The following diagram outlines the logical relationship of the key assessments in the Phase I trial.
Caption: Logical relationship of key assessments in a Phase I trial.
Conclusion
The design of a Phase I clinical trial for a novel agent like this compound requires a meticulous and strategic approach. While model-based designs offer advantages in efficiency, a traditional 3+3 design provides a robust and well-established framework for initial human studies. A comprehensive assessment of safety, pharmacokinetics, and pharmacodynamics is paramount to inform the determination of a safe and biologically active dose for subsequent Phase II studies. This guide serves as a foundational resource for the continued clinical development of this compound, with the ultimate goal of translating its preclinical promise into a meaningful therapeutic option for patients with cancer.
References
Safety Operating Guide
Safeguarding Health and Environment: Standard Procedures for the Disposal of Anticancer Agent 109
The proper disposal of investigational anticancer agents is a critical component of laboratory safety and environmental responsibility. Anticancer agents, by their cytotoxic nature, can pose significant health risks if not handled and discarded correctly. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of the hypothetical "Anticancer Agent 109," ensuring the protection of researchers, support staff, and the wider ecosystem. Adherence to these procedures is paramount, and they should be performed in conjunction with a thorough review of the specific Safety Data Sheet (SDS) and institutional guidelines.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound are to be considered potentially hazardous and must be managed as regulated hazardous waste.[1] This includes unused drug product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of hazardous pharmaceutical waste via sinks or toilets.[1]
Waste Segregation and Container Specifications
Effective waste management begins with proper segregation at the point of generation. Different categories of waste contaminated with this compound require distinct disposal pathways and containers.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired this compound, concentrated stock solutions, grossly contaminated materials, and items from spill cleanups.[2][3] This includes partially full syringes or vials where the contents are visible.[3] | Black, RCRA-regulated, leak-proof, and clearly labeled hazardous waste container. | High-temperature hazardous waste incineration. |
| Trace Chemotherapy Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and contaminated PPE (gowns, outer gloves). To be considered "trace," a container must hold less than 3% of its original volume. | Yellow, puncture-resistant chemotherapy waste container, clearly labeled. | Incineration. |
| Trace Chemotherapy Waste (Sharps) | Needles, syringes (with no visible drug), and other contaminated sharps. Needles should not be recapped, bent, or broken. | Yellow, rigid, puncture-resistant, and leak-proof sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste". | Incineration. |
Experimental Protocol: Decontamination of Work Surfaces
Following any procedure involving this compound and after the disposal of all generated waste, the work area must be thoroughly decontaminated.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Low-lint wipes or absorbent pads
-
Detergent solution
-
70% Isopropyl Alcohol (IPA) or a 10% bleach solution followed by a water rinse
-
Designated hazardous waste container (yellow or black bin)
Procedure:
-
Preparation: Ensure all required PPE is correctly worn before initiating the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire work surface using overlapping, unidirectional strokes, moving from the cleanest to the most contaminated areas. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, following the same unidirectional wiping technique.
-
Final Decontamination (Disinfection): With a new wipe, apply 70% IPA or a 10% bleach solution to the work surface. This step disinfects the area and helps remove any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully doff all PPE, ensuring no self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Dispose of all PPE in the designated chemotherapy waste container.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and logical flow for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
By implementing these rigorous disposal procedures, research institutions can maintain a safe working environment, comply with regulatory standards, and build a foundation of trust in their commitment to safety and chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
